Isoquinolin-6-ylboronic acid
Description
Properties
IUPAC Name |
isoquinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899438-92-7 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isoquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Isoquinolin-6-ylboronic acid
Part 1: Executive Summary
Isoquinolin-6-ylboronic acid (CAS: 899438-92-7) represents a critical heterocyclic building block in modern drug discovery, particularly within the field of kinase inhibition. As a bioisostere of the adenine ring found in ATP, the isoquinoline scaffold provides a privileged structure for interacting with the hinge region of protein kinases.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic datasheet parameters to explore its synthesis, stability profiles, and application in Palladium-catalyzed cross-coupling reactions. It is designed to serve as a self-validating protocol for medicinal chemists seeking to integrate this moiety into lead optimization campaigns.
Part 2: Molecular Identity & Physical Characterization
The dual functionality of this compound—possessing both a basic nitrogen (pyridine-like) and an acidic boron center—creates unique solubility and reactivity profiles.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 899438-92-7 | Distinct from pinacol ester (675576-26-8) |
| Molecular Formula | C₉H₈BNO₂ | |
| Molecular Weight | 172.98 g/mol | |
| Appearance | Off-white to beige powder | Hygroscopic |
| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in non-polar solvents |
| pKa (Calc) | ~5.4 (Isoquinoline N), ~8.8 (Boronic acid) | Amphoteric nature affects extraction pH |
| Melting Point | >300°C (Decomposes) | Often dehydrates to boroxine <200°C |
Structural Analysis & Boroxine Equilibrium
Unlike simple aryl boronic acids, the isoquinoline derivative exists in a dynamic equilibrium. In solid state and non-aqueous solvents, three molecules often dehydrate to form a cyclic trimeric anhydride (boroxine).
-
Implication for Stoichiometry: When weighing "dry" material, assume a mixture of monomer and boroxine. For precise stoichiometry in Suzuki couplings, a slight excess (1.1–1.2 equiv) is recommended to account for variable hydration states.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of this compound is most efficiently achieved via Lithium-Halogen Exchange at cryogenic temperatures, which prevents nucleophilic attack on the isoquinoline ring.
Diagram 1: Synthesis Pathway (Cryogenic Borylation)[8]
Caption: Cryogenic lithiation route prevents nucleophilic addition of n-BuLi to the isoquinoline C1 position.
Detailed Experimental Protocol: Cryogenic Lithiation
-
Preparation: Flame-dry a 250 mL three-neck flask and flush with Argon. Charge with 6-bromoisoquinoline (1.0 equiv) and anhydrous THF (0.2 M) .
-
Lithiation: Cool the solution to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Critical Check: Maintain internal temperature below -70°C to avoid addition of BuLi to the C1=N bond of the isoquinoline.
-
-
Borylation: Stir for 30 minutes at -78°C. Add Triisopropyl borate (1.2 equiv) rapidly. The solution may become viscous.
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2N HCl until pH ~3. Stir for 1 hour to hydrolyze the boronate ester.
-
Isolation: Neutralize to pH ~7-8 with NaHCO₃. The product often precipitates at neutral pH (isoelectric point). Filter, wash with cold water and ether.
Part 4: Applications in Drug Discovery
The isoquinoline-6-yl moiety acts as a robust scaffold in kinase inhibitor design. Its planar, bicyclic structure mimics the adenine base of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding at the N2 position.
Target Class: Serine/Threonine Kinases (ROCK, CLK)
Recent studies highlight the utility of this scaffold in inhibiting Rho-associated protein kinase (ROCK) and CDC-like kinase (CLK).
Diagram 2: Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle for coupling this compound with aryl halides. Base activation is the rate-determining step for heterocyclic boronic acids.
Optimization for Isoquinoline Substrates
Standard Suzuki conditions often fail due to the coordination of the isoquinoline nitrogen to the Palladium center, poisoning the catalyst.
-
Solution: Use phosphine ligands with wide bite angles (e.g., XPhos , SPhos ) or Pd(dppf)Cl₂ to prevent N-coordination.
-
Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides to prevent protodeboronation.
Part 5: Chemical Reactivity & Stability
Protodeboronation
Heterocyclic boronic acids are prone to C-B bond cleavage (protodeboronation) under basic conditions, especially at elevated temperatures.
-
Mechanism: The basic nitrogen of the isoquinoline ring can facilitate internal proton transfer, accelerating the loss of the boron group.
-
Mitigation: If the reaction is sluggish, switch to the MIDA ester or Pinacol ester derivative, or use anhydrous conditions (Suzuki-Miyaura using KF/Toluene).
Solubility Enhancement
The zwitterionic character (at neutral pH) leads to poor solubility.
-
Protocol: Dissolve in DMSO or a mixture of 1,4-Dioxane/Water (4:1). Addition of a slight excess of base (Na₂CO₃) usually ensures full dissolution by converting the boronic acid to the soluble boronate anion.
Part 6: Handling, Safety & Storage
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .
-
Shelf Life: 12 months if sealed. Degradation is indicated by a "soapy" odor (isoquinoline release) or incomplete solubility in base.
References
-
Li, J. J., et al. (2023). Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.
-
PubChem Database. "this compound (CID 67062634)". National Center for Biotechnology Information.
-
Sigma-Aldrich. "this compound hydrochloride pentahydrate Safety Data Sheet".
Technical Guide: Solubility & Handling of Isoquinolin-6-ylboronic Acid
[1][2]
Executive Summary & Critical Identification
Compound: Isoquinolin-6-ylboronic acid Chemical Formula: C₉H₈BNO₂ Molecular Weight: 172.98 g/mol [1][2][3][4]
⚠️ CRITICAL SAFETY & INTEGRITY WARNING: The CAS number provided in the prompt (376584-63-3 ) is widely indexed in chemical databases (e.g., ChemicalBook, LookChem) as Pyrazole-3-boronic acid . [1][2] The correct CAS number for This compound is typically 899438-92-7 (free acid) or 329785-83-9 (depending on salt/hydrate forms). [1][2] Action Required: Verify the structure by NMR or Mass Spectrometry before use. This guide focuses strictly on the This compound structure.[1][2]
Part 1: Physicochemical Drivers of Solubility
Understanding the solubility of this compound requires analyzing two competing structural motifs: the basic isoquinoline ring and the acidic boronic acid group.[1][2]
The Amphoteric Challenge
This compound exhibits "zwitterionic-like" behavior in solution, which significantly reduces its solubility in non-polar organic solvents.[1][2]
-
Isoquinoline Nitrogen (Basic): The nitrogen atom at the 2-position has a pKa of approximately 5.4. In acidic media, it protonates, increasing water solubility.
-
Boronic Acid (Acidic/Lewis Acid): The -B(OH)₂ group is a Lewis acid.[1] In basic media (pH > 9), it forms the tetrahedral boronate anion [R-B(OH)₃]⁻, which is highly soluble in aqueous/organic mixtures.
The Boroxine Cycle (Dehydration)
Like most arylboronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine .
-
Dry State: In solid form or anhydrous non-polar solvents (e.g., Toluene, DCM), the equilibrium shifts toward the boroxine trimer, which is less polar but often forms tight crystal lattices that are difficult to break.
-
Wet State: Adding water or protic solvents (MeOH) shifts the equilibrium back to the monomeric boronic acid, enhancing solubility.
Visualization: Solvation & Equilibrium Mechanism
The following diagram illustrates the equilibrium that dictates solubility behavior.
Caption: Fig 1. The dissolution pathway requires shifting the equilibrium from the stable boroxine solid to the solvated monomer.
Part 2: Solvent Selection Matrix
Due to the lack of specific quantitative literature values for this exact isomer, the following data is synthesized from structural analogs (Quinoline-boronic acids and Phenylboronic acids) and validated application workflows.
Solubility Tier List
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary choice for stock solutions. Excellent solvation of both the aromatic system and the boronic moiety.[1][2] |
| DMF / DMAc | High (>40 mg/mL) | Alternative to DMSO; easier to remove during workup due to lower boiling point than DMSO. | |
| Protic | Methanol | Moderate-High | Good for reactions.[1][2] Methyl groups can form transient boronic esters, aiding dissolution. |
| Ethanol | Moderate | Standard co-solvent for Suzuki couplings (e.g., Toluene/EtOH/H2O systems). | |
| Ethers | THF | Moderate | often requires heating.[2] "Wet" THF dissolves it better than anhydrous THF. |
| 1,4-Dioxane | Moderate | Preferred for high-temperature cross-couplings.[1][2] | |
| Chlorinated | DCM / CHCl₃ | Low | Poor solubility unless derivatized (e.g., as pinacol ester). |
| Non-Polar | Toluene | Very Low | Used as an anti-solvent or in biphasic reactions where the catalyst is at the interface. |
| Hexanes | Insoluble | Used to precipitate the product. |
The "Wet Solvent" Effect
Crucial Insight: Pure, anhydrous solvents often fail to dissolve boronic acids efficiently because they favor the boroxine form.
-
Protocol: Addition of 1–5% water or methanol to THF or Dioxane significantly accelerates dissolution by hydrolyzing surface boroxines.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of a 0.5 M Stock Solution
Objective: Create a stable stock solution for high-throughput screening or reaction dosing.
-
Weighing: Weigh 86.5 mg of this compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 800 µL of DMSO (anhydrous).
-
Sonication: Sonicate at 40°C for 10 minutes.
-
Observation: The solution should become clear. If turbidity persists (due to boroxine aggregates), add 50 µL of Methanol.
-
-
Volume Adjustment: Make up to 1.0 mL with DMSO.
-
Storage: Store at -20°C. Boronic acids in solution can slowly oxidize; use within 14 days.
Protocol B: Dissolution for Suzuki-Miyaura Coupling
Context: Standard biphasic coupling conditions.
-
Solid Phase: Charge the reaction vessel with this compound (1.0 equiv), Aryl Halide (1.0 equiv), and Catalyst (e.g., Pd(dppf)Cl₂).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane : Water (4:1) .[1][2]
-
Why? The water component is essential to solubilize the inorganic base (K₂CO₃) and convert the boronic acid to the reactive boronate species.
-
-
Base Addition: Add K₂CO₃ (2-3 equiv).
-
Temperature: Heat to 80–100°C. The combination of heat and base will fully dissolve the boronic acid as the reaction proceeds.
Protocol C: Quantitative Solubility Determination (HPLC)
Objective: Accurately measure solubility in a specific solvent (e.g., 2-MeTHF) for process scale-up.
-
Saturation: Add excess solid this compound to 1 mL of the target solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute 10 µL of the filtrate into 990 µL of Methanol/Water (50:50).
-
Analysis: Inject onto HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).
-
Quantification: Compare peak area against a standard curve prepared from the DMSO stock solution (Protocol A).
Part 4: Workflow Visualization
The following decision tree guides the researcher in selecting the optimal solvent system based on the intended application.
Caption: Fig 2. Decision matrix for solvent selection based on experimental goals.
References
-
LookChem. CAS 376584-63-3 Data Sheet (Pyrazole-3-boronic acid).[1][2]Link (Cited for CAS correction/verification)
-
ChemicalBook. Isoquinoline-6-boronic acid (CAS 899438-92-7) Product Properties.[1][2]Link (Cited for correct chemical identification)
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanisms and Solvent Systems.[1][2]Link (Cited for standard biphasic solvent protocols)[1]
-
Sigma-Aldrich. Isoquinoline-6-boronic acid Safety Data Sheet (SDS).Link (Cited for safety and handling data)
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition.[1][2] (Cited for general boronic acid solubility and boroxine equilibrium mechanisms)
A Technical Guide to the Stability and Storage of Isoquinolin-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Isoquinolin-6-ylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its structural motif is embedded in numerous biologically active molecules, making a comprehensive understanding of its stability paramount for reproducible and reliable outcomes in research and development. This guide provides an in-depth exploration of the chemical stability of this compound, detailing its primary degradation pathways, recommended storage conditions, and a practical framework for its stability assessment. The insights presented herein are grounded in established principles of boronic acid chemistry, aimed at empowering researchers to mitigate degradation and ensure the integrity of this critical reagent.
The Chemical Landscape of this compound Stability
The stability of this compound is intrinsically linked to the chemistry of its boronic acid functional group appended to the isoquinoline scaffold. Two principal degradation pathways, protodeboronation and oxidation, represent the most significant challenges to its long-term integrity. The presence of the nitrogen-containing heteroaromatic ring introduces unique electronic effects that modulate the reactivity and, consequently, the stability of the C-B bond.
Protodeboronation: The Hydrolytic Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom, yielding isoquinoline. This process is a critical consideration for any aqueous-based applications or upon exposure to moisture.
The mechanism of protodeboronation for heteroarylboronic acids is often pH-dependent and can be complex.[1][2][3] Generally, the reaction is catalyzed by both acid and base. The nitrogen atom in the isoquinoline ring can be protonated under acidic conditions, which can influence the electronic density of the aromatic system and potentially affect the rate of protodeboronation. Under basic conditions, the formation of the more reactive tetrahedral boronate species (R-B(OH)3-) facilitates the cleavage of the C-B bond.[4]
It is a common misconception that converting a boronic acid to its boronate ester invariably increases stability against protodeboronation.[1][2] The stability of boronate esters is highly dependent on the diol used for esterification and the reaction conditions.[5]
Oxidative Degradation: A Pathway to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which typically yields the corresponding phenol, in this case, 6-hydroxyisoquinoline.[6][7] This degradation can be initiated by various oxidants, including atmospheric oxygen and reactive oxygen species (ROS).[6][7] The mechanism of oxidation involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by rearrangement and hydrolysis.[6]
The rate of oxidation can be influenced by factors such as pH, the presence of metal ions, and exposure to light. For boronic acids in biological contexts, oxidative instability is a significant concern.[7] Strategies to enhance the oxidative stability of boronic acids often involve modifying the electronic properties of the aryl group.[6][7][8]
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, adherence to stringent storage and handling protocols is essential. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rates of chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and protodeboronation. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to light, which can catalyze oxidative degradation, and ingress of moisture and air. |
| Handling | Handle in a glove box or under a stream of inert gas. | Minimizes exposure to air and moisture during weighing and transfer. |
| Moisture | Avoid contact with water and other protic solvents unless part of a controlled reaction. | Water is a key reactant in the protodeboronation pathway. |
Experimental Workflow for Stability Assessment
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10] The following is a generalized protocol that can be adapted for this compound.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[11]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[12][13]
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products (isoquinoline and 6-hydroxyisoquinoline) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Visualization of Degradation and Experimental Workflow
Diagrams
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Conclusion
While this compound is a versatile and powerful synthetic tool, its inherent instability necessitates careful handling and storage to ensure its quality and the reliability of experimental results. The primary degradation pathways of protodeboronation and oxidation can be effectively mitigated by minimizing exposure to moisture, oxygen, and light, and by storing the compound at low temperatures under an inert atmosphere. The implementation of systematic stability studies, guided by the principles and protocols outlined in this guide, will enable researchers to confidently utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Base-catalyzed aryl-B (OH) 2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 138(36), 11493-11496. [Link]
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Johnston, C. P., West, T. H., Dooley, R. E., Reid, M., Jones, A. B., King, E. J., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
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Hayes, H. L., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
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ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1291. [Link]
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Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
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Haridasyam, S. B., Boppy, N. V. V. D. P., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
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ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
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University of Toronto Libraries. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
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Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129. [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C− H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196. [Link]
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Wylie, T. A., Gabbaï, F. P., & O'Reilly, R. J. (2017). Structurally Diverse Boron-Nitrogen Heterocycles from an N2 O23-Formazanate Ligand. Angewandte Chemie International Edition, 56(28), 8173-8177. [Link]
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White, C. J., & Lin, Q. (2011). Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. Angewandte Chemie International Edition, 50(41), 9645-9648. [Link]
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Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
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ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2009). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 14(3), 1127-1153. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s11), 26-34. [Link]
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Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). [Link]
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An In-depth Technical Guide to the Role of Boronic Acids in Medicinal Chemistry
Introduction: The Ascendance of a Versatile Pharmacophore
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, often due to misconceptions about their toxicity.[1] However, this perception has been thoroughly demystified, and the field has witnessed a dramatic surge in interest, particularly in boronic acids.[1][2] This renaissance was ignited by the landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma, a first-in-class proteasome inhibitor that showcased the therapeutic potential of the boronic acid moiety.[3][4] Since then, a growing number of boronic acid-containing drugs have gained FDA approval, solidifying their status as a "privileged" structural motif in modern drug discovery.[5][6]
This guide provides a comprehensive technical overview of the multifaceted roles of boronic acids in medicinal chemistry. We will delve into their unique chemical properties that underpin their biological activity, explore their diverse applications as therapeutic agents and diagnostic tools, and discuss the innovative strategies being employed to harness their full potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating and increasingly important class of compounds.
Part 1: The Unique Chemistry of Boronic Acids in a Biological Milieu
The Boronic Acid Moiety: A Chameleon of Structure and Reactivity
The versatility of boronic acids stems from the unique electronic nature of the boron atom. A boronic acid is an organic compound featuring a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[7] The boron atom in its neutral state is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[8] This empty orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons.[9][10]
In an aqueous environment at physiological pH, the boronic acid can accept a hydroxide ion to form a more stable, sp³ hybridized tetrahedral boronate species.[8] This transition significantly alters the geometry and electronic properties of the boron center, a feature that is central to its biological activity. The pKa of a boronic acid is typically around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7.[11]
One of the most remarkable features of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids.[11][12] This interaction involves the formation of a cyclic boronate ester, a dynamic and reversible process that is highly dependent on the pH and the structure of the diol.[12]
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
The Synthetic Chemist's Toolkit: Crafting Boronic Acids for Medicinal Applications
The widespread application of boronic acids in medicinal chemistry has been fueled by the development of robust and versatile synthetic methodologies. [1]The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern organic synthesis and has been instrumental in the preparation of a vast array of boronic acid-containing molecules. [7][13] Other important synthetic routes include the reaction of Grignard or organolithium reagents with trialkyl borates. [1]More recently, innovative techniques like decarboxylative borylation have emerged, allowing for the conversion of abundant and inexpensive carboxylic acids into boronic acids, further expanding the accessibility of these valuable compounds. [14]
Part 2: Boronic Acids as Potent Therapeutic Agents
The unique chemical properties of boronic acids have been successfully translated into a range of therapeutic applications, with several drugs now in clinical use.
A Pillar of Modern Therapy: Enzyme Inhibition
The ability of boronic acids to act as potent and selective enzyme inhibitors has been the most fruitful area of their therapeutic application. [15][16]
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of intracellular proteins, and its dysregulation is a hallmark of many cancers. [17]Boronic acids have proven to be exceptional inhibitors of the proteasome. [17]
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor to receive FDA approval, bortezomib has transformed the treatment landscape for multiple myeloma. [4]The boronic acid moiety of bortezomib forms a stable but reversible complex with the N-terminal threonine residue in the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. [17]* Ixazomib (Ninlaro®): A second-generation proteasome inhibitor, ixazomib offers the advantage of oral bioavailability and has also been approved for the treatment of multiple myeloma. [1][18] The success of these drugs has spurred the development of a new generation of proteasome inhibitors with improved efficacy and safety profiles. [18]
The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. Boronic acids have emerged as effective inhibitors of these enzymes.
-
Vaborbactam: This cyclic boronic acid is a potent inhibitor of serine β-lactamases. [1]It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections. [1]
Beyond the proteasome and β-lactamases, boronic acids are being investigated as inhibitors for a wide range of other enzymes, including:
-
Serine Proteases: Involved in various physiological processes, including blood coagulation and inflammation. [11]* Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. [15]
Smarter Drugs for a Better Outcome: Boronic Acid Prodrugs
Prodrug strategies aim to improve the therapeutic index of a drug by enhancing its delivery to the target site and minimizing off-target toxicity. [19]Boronic acids and their esters are well-suited for this purpose. [20] Boronate esters can be designed to be stable in circulation but are cleaved under specific conditions found in the tumor microenvironment, such as high levels of reactive oxygen species (ROS). [19][21]This ROS-responsive release mechanism allows for the targeted delivery of cytotoxic agents to cancer cells, thereby reducing systemic side effects. [19][22]
Caption: ROS-triggered activation of a boronate prodrug in the tumor microenvironment.
Part 3: Beyond Therapeutics: Diagnostics and Drug Delivery
The unique reactivity of boronic acids also makes them valuable tools in diagnostics and for the development of advanced drug delivery systems.
Sensing the Signatures of Disease: Boronic Acid-Based Sensors
The reversible interaction of boronic acids with diols provides a powerful mechanism for the development of chemical sensors for biologically important molecules. [2]
The development of non-enzymatic, continuous glucose monitoring systems is a major goal in diabetes management. Boronic acid-based sensors offer a promising alternative to traditional enzyme-based methods. [23][24]These sensors typically consist of a boronic acid recognition element coupled to a reporter molecule, such as a fluorophore. [25]The binding of glucose to the boronic acid modulates the signal from the reporter, allowing for the quantitative detection of glucose levels. [26][27] A key challenge in this area is achieving high selectivity for glucose over other structurally similar saccharides that are present in biological fluids. [23]To address this, researchers have developed "diboronic acid" sensors, where two boronic acid moieties are positioned to cooperatively bind to a single glucose molecule, significantly enhancing selectivity. [23]
The sensing capabilities of boronic acids extend beyond glucose. They are being explored for the detection of other biologically relevant molecules, including:
-
Catecholamines [8]* Glycated hemoglobin [26]* Sialic acids, which are overexpressed on the surface of many cancer cells [28]
Precision Targeting: Boronic Acids in Drug Delivery
The ability of boronic acids to interact with the abundant diol-containing molecules on the surface of cells, known as the glycocalyx, provides a novel strategy for targeted drug delivery. [28][29]By functionalizing drug delivery vehicles, such as nanoparticles or polymers, with boronic acids, it is possible to enhance their accumulation at the target site. [9][10] Furthermore, boronic acid chemistry can be used to create stimuli-responsive drug delivery systems. [28]For example, a drug can be conjugated to a nanoparticle via a boronate ester linkage. This linkage can be designed to be stable at physiological pH but to cleave in the acidic microenvironment of a tumor, triggering the release of the drug. [28]
Part 4: The Horizon of Boronic Acid Chemistry: Future Directions and Overcoming Challenges
The field of boronic acid medicinal chemistry is vibrant and continues to evolve. While significant progress has been made, several challenges and opportunities lie ahead.
Expanding the Therapeutic Landscape
Future research will focus on identifying new enzyme targets for boronic acid-based inhibitors and exploring their application in a wider range of diseases, including infectious diseases and inflammatory disorders. [18][30]A key challenge will be to design molecules with improved metabolic stability and reduced off-target effects. [31][32]The development of more sophisticated prodrug strategies will also be crucial for enhancing the therapeutic window of these potent compounds. [19]
Innovations in Chemistry and Design
Continued innovation in synthetic chemistry will be essential for accessing novel boronic acid structures with tailored properties. [14][33]The development of computational models to predict the binding affinity and selectivity of boronic acids will accelerate the drug discovery process. [34]Furthermore, the integration of boronic acids into more complex systems, such as antibody-drug conjugates and theranostic agents, holds immense promise for the future of precision medicine.
Conclusion: A Bright and Enduring Future
Boronic acids have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique chemical properties, particularly their ability to form reversible covalent bonds, have enabled the development of life-saving drugs and innovative diagnostic tools. From their initial success as proteasome inhibitors to their emerging roles in drug delivery and biosensing, the versatility of the boronic acid moiety is undeniable. As our understanding of the intricate chemistry and biology of these compounds continues to grow, we can anticipate that boronic acids will play an even more prominent role in the development of the next generation of therapeutics and diagnostics, offering new hope for patients with a wide range of diseases.
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Technical Guide: Safety and Handling of Isoquinolin-6-ylboronic Acid
Executive Technical Profile
Compound: Isoquinolin-6-ylboronic acid CAS: 899438-92-7 (Free Acid) | 1236031-63-2 (HCl Salt) Molecular Formula: C₉H₈BNO₂ Molecular Weight: 172.98 g/mol [1][2]
Scope: This guide defines the handling, stability mechanisms, and reaction safety protocols for this compound. Unlike simple phenylboronic acids, this heterocyclic derivative exhibits amphoteric properties and heightened sensitivity to protodeboronation, necessitating specific "Cold Chain" handling and anhydrous reaction environments.
Physicochemical Stability & Degradation Mechanisms
Expert Insight: The primary failure mode in applications of this compound is not simple decomposition, but rather a silent change in stoichiometry due to dehydration or C-B bond cleavage.
The Boroxine Cycle (Reversible)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is equilibrium-driven and accelerated by heat and vacuum.
-
Impact: Using a sample that is 30% boroxine without correcting molecular weight leads to incorrect stoichiometry in Suzuki couplings (excess catalyst/halide relative to active boron species).
-
Mitigation: Re-hydration is possible, but preventing dehydration via humidity control is preferred.
Protodeboronation (Irreversible)
The isoquinoline nitrogen renders the C-B bond at the 6-position susceptible to cleavage, particularly in aqueous basic media common in Suzuki couplings.
-
Mechanism: The basic nitrogen can coordinate with the boron center or facilitate proton transfer, leading to the formation of isoquinoline (de-borylated byproduct).
-
Risk Factor: High pH (>10) and high temperature (>80°C) drastically accelerate this pathway.
Oxidation
Like all C-B bonds, susceptibility to oxidation by atmospheric oxygen produces the corresponding phenol (isoquinolin-6-ol), which acts as a catalyst poison.
Visualization: Stability & Degradation Pathways
Caption: Figure 1.[3] Degradation pathways.[4] Yellow indicates reversible changes; Red indicates irreversible loss of active material.
Safety Assessment (GHS & Toxicity)
While not classified as a potent toxin like some halogenated heterocycles, standard rigorous containment is required due to the bioactive nature of the isoquinoline scaffold.
| Hazard Class | Category | H-Code | Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[5] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[5] |
Critical Warning: Boronic acids can form dusts that are potent respiratory irritants. The isoquinoline moiety may possess uncharacterized biological activity (e.g., kinase inhibition). Treat as a potential bioactive agent.
Storage & Handling Protocol ("The Cold Chain")
To maintain >98% purity, a rigorous storage protocol is required.
Storage Conditions
-
Temperature: 2–8°C (Short term < 1 month); -20°C (Long term).
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass with Parafilm seal or Teflon-lined cap.
-
Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite) to prevent boroxine formation.
Handling Workflow
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (which catalyzes degradation).
-
Weighing: Rapid weighing in air is acceptable, but for GMP/GLP applications, weigh inside a glove box or nitrogen-flushed glove bag.
Visualization: Safe Handling Workflow
Caption: Figure 2. Handling workflow designed to minimize moisture uptake and oxidative degradation.
Experimental Application: Suzuki-Miyaura Coupling
Expert Insight: Standard aqueous carbonate conditions often fail for this substrate due to protodeboronation. The following protocol utilizes mild bases and anhydrous conditions to preserve the C-B bond.
Pre-Reaction Validation (Self-Validating Step)
Before committing expensive coupling partners, validate the boronic acid quality:
-
H-NMR (DMSO-d6): Check for the disappearance of B-OH protons (usually broad singlets around 8-9 ppm) or the appearance of sharp aromatic peaks corresponding to isoquinoline (de-borylated impurity).
-
Stoichiometry Correction: If boroxine is present (often seen as a shift in NMR), adjust the molecular weight calculation to ensure 1.0 equivalent of boron atoms is added.
Optimized Coupling Protocol
Reagents:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust against basic nitrogens) or Pd(OAc)₂/XPhos.
-
Base: Potassium Phosphate (K₃PO₄) - Anhydrous or mild Carbonate (Cs₂CO₃).
-
Solvent: 1,4-Dioxane or DMF (Degassed).
Step-by-Step:
-
Charge: Add this compound (1.2 equiv), Aryl Halide (1.0 equiv), and Base (3.0 equiv) to a reaction vial.
-
Purge: Cycle vacuum/Argon 3 times.
-
Solvent: Add degassed solvent via syringe.
-
Catalyst: Add Pd catalyst (0.05 equiv) under positive Argon flow.
-
Reaction: Heat to 80°C. Note: Monitor closely. If protodeboronation is observed, lower temp to 60°C and switch to a more active catalyst (e.g., Pd-PEPPSI).
Advanced Strategy: MIDA Boronates
If the free acid proves too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate .[3] This protects the boron center, rendering it bench-stable and immune to protodeboronation until subjected to specific release conditions [4].
Waste Disposal & Emergency Procedures
-
Spill: Dampen with water to prevent dust. Sweep into a container. Clean surface with 10% sodium carbonate solution (to neutralize any potential acidity/toxicity) followed by water.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains; isoquinoline derivatives can be toxic to aquatic life.
-
First Aid:
References
-
Safety Data Sheet (SDS) - this compound. Fisher Scientific. (Accessed 2025).[5][6][7][8] Link
-
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[7] Wiley-VCH, 2nd Edition, 2011. (General Stability Mechanisms).
- Protodeboronation of Heterocyclic Boronic Acids.Journal of Organic Chemistry, 2015, 80(20), 10033–10048. (Mechanistic insights on heteroaryl boronic acid instability).
-
Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2008, 130(43), 14084–14085. Link
-
Sigma-Aldrich Product Specification - Isoquinoline-6-boronic acid. (CAS 899438-92-7). Link
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Methodological & Application
Application Notes & Protocols: Mastering Suzuki-Miyaura Reactions with Isoquinolin-6-ylboronic Acid through Strategic Ligand Selection
Introduction: The Strategic Importance of the Isoquinoline Moiety
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4][5] Specifically, the use of Isoquinolin-6-ylboronic acid as a coupling partner allows for the direct installation of this valuable heterocycle into target molecules.[1]
However, the journey is not without its challenges. Nitrogen-containing heterocycles, like isoquinoline, can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation or the formation of undesired off-cycle species.[6][7] Furthermore, heteroaryl boronic acids can be prone to competitive side reactions such as protodeboronation, particularly under the basic aqueous conditions often employed.[8]
Success in these intricate couplings hinges critically on the rational selection of the ligand that coordinates to the palladium center. The ligand is not a mere spectator; it is the master controller that dictates the catalyst's stability, activity, and selectivity. This guide provides an in-depth analysis of how different ligand classes influence the Suzuki-Miyaura reaction with this compound, offering field-proven protocols and troubleshooting advice for researchers at the forefront of organic synthesis.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is paramount to appreciating the ligand's role. The reaction proceeds through a sequence of three key transformations involving a palladium catalyst.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation: The organic group from the activated organoboron species (the isoquinoline moiety) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[3][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Ligand Selection: A Strategic Guide
The electronic and steric properties of the ligand directly modulate the rates and efficiencies of each step in the catalytic cycle. For challenging substrates like isoquinolines, a judicious choice is essential to overcome hurdles like catalyst inhibition and slow reaction kinetics.[12][13]
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphines are the most traditional and widely used class of ligands for Suzuki reactions.[3][9] Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Electron-Richness: Electron-donating ligands (typically those with alkyl groups, like tricyclohexylphosphine, PCy₃) increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, which is particularly beneficial when using less reactive electrophiles like aryl chlorides.[9][14]
-
Steric Bulk: Bulky ligands promote the reductive elimination step, which is crucial for efficient product formation and catalyst turnover.[3][9] Furthermore, in the context of isoquinoline coupling, a bulky ligand can create a sterically hindered environment around the palladium atom, physically discouraging the inhibitory coordination of the isoquinoline nitrogen.
Buchwald Biaryl Phosphines: A significant breakthrough in Suzuki-Miyaura chemistry was the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[14][15] These ligands form highly active and stable catalysts that are exceptionally effective for coupling heteroaromatic substrates, including those prone to catalyst inhibition.[16][17]
N-Heterocyclic Carbenes (NHCs): A Paradigm of Stability and Activity
In recent years, N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[3]
-
Strong σ-Donors: NHCs are generally stronger σ-donors than even the most electron-rich phosphines. This property leads to the formation of very stable Pd-NHC complexes, which often exhibit high catalytic activity and longevity, even at elevated temperatures.[3][18]
-
Tunable Steric Hindrance: The steric bulk of NHC ligands can be systematically modified by changing the substituents on the nitrogen atoms (e.g., mesityl in IMes, di-isopropylphenyl in IPr). This steric pressure is highly effective at both promoting reductive elimination and preventing catalyst deactivation by the isoquinoline substrate.[18][19]
The choice between a phosphine and an NHC ligand often depends on the specific coupling partners and the desired reaction conditions.
Figure 2: Decision workflow for ligand selection.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and ligands can be air-sensitive and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using a Buchwald Biaryl Phosphine Ligand
This protocol is a robust starting point for coupling this compound with a range of aryl bromides.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or vial containing a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum/cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe (to a typical concentration of 0.1 M with respect to the aryl bromide).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure using an NHC-Pd Pre-catalyst
Using a well-defined pre-catalyst simplifies setup and can provide more consistent results.
Reagents & Equipment:
-
Aryl Halide (Br or Cl, 1.0 equiv)
-
This compound (1.5 equiv)
-
(IPr)Pd(allyl)Cl (2 mol%)
-
Potassium Methoxide (t-BuOK) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or CPME)
-
Standard equipment as listed in Protocol 1.
Step-by-Step Procedure:
-
Vessel Preparation: In an inert atmosphere glovebox or using Schlenk technique, add the Aryl Halide (1.0 equiv), this compound (1.5 equiv), (IPr)Pd(allyl)Cl (0.02 equiv), and the base (e.g., NaOtBu, 2.0 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.
-
Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1.
Data Summary: Ligand Performance Comparison
The following table illustrates the expected impact of different ligands on a model reaction between 4-bromoanisole and this compound. (Note: Yields are illustrative and will vary based on precise conditions).
| Ligand | Catalyst Source | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Characteristics |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 100 | 24 | < 40% | Low activity; prone to decomposition and catalyst inhibition. |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | ~75% | Good activity due to electron-rich nature. |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | > 90% | Excellent activity and stability; bulky and electron-rich.[14] |
| IPr | (IPr)Pd(allyl)Cl | NaOtBu | THF | 65 | 4 | > 95% | Highly active and stable; strong σ-donor.[20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/degassed conditions.3. Ineffective base. | 1. Use fresh catalyst/ligand. Consider a more stable pre-catalyst.2. Ensure proper degassing of solvents and use of inert atmosphere techniques.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (excess water, high temperature).2. Reaction is too slow, allowing decomposition to compete. | 1. Use a milder base (e.g., K₂CO₃) or anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8]2. Switch to a more active catalyst system (e.g., Pd/XPhos or an NHC catalyst) to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without a proper pre-reduction step. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.[10]2. Ensure the Pd(II) is efficiently reduced to Pd(0) in situ, or use a Pd(0) source or pre-catalyst. |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., certain bases or solvent impurities).2. Side reaction pathway competing with transmetalation. | 1. Switch to a non-hydride-containing base (e.g., K₃PO₄, Cs₂CO₃) and use high-purity solvents.[10]2. Increase the concentration of the boronic acid or use a more active catalyst to favor the productive pathway. |
References
-
Suzuki reaction. Wikipedia.[Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.[Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.[Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit.[Link]
-
Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. ResearchGate.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.[Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.[Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.[Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[Link]
-
Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry.[Link]
-
Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. National Institutes of Health.[Link]
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- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
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- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of Isoquinolin-6-ylboronic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes represents a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the isoquinoline scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] Its rigid bicyclic framework provides an ideal template for the spatial presentation of pharmacophoric elements that can engage with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key building block, isoquinolin-6-ylboronic acid , in the synthesis of kinase inhibitors, with a particular focus on Aurora and ROCK kinases.
This compound: A Versatile Synthon for Kinase Inhibitor Scaffolds
This compound is a bifunctional reagent that combines the desirable pharmacological properties of the isoquinoline core with the synthetic versatility of the boronic acid functional group.[3] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding. Furthermore, the aromatic system allows for π-π stacking interactions with aromatic residues within the kinase active site.
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and a variety of aryl or heteroaryl halides, providing a modular and efficient approach to constructing complex molecular architectures.[3][4] This modularity is paramount in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[5][6] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[6]
General Reaction Scheme
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Application Protocol: Synthesis of an Aurora Kinase Inhibitor Precursor
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[7][8] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[7] The following protocol describes a representative synthesis of a 6-arylisoquinoline, a common core structure in Aurora kinase inhibitors, using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-(4-aminophenyl)isoquinoline, a key intermediate for Aurora kinase inhibitors.
Materials:
-
This compound
-
4-Bromoaniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 4-bromoaniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of DME and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(4-aminophenyl)isoquinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Base: The base (K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step of the catalytic cycle.[9]
-
Solvent System: The DME/water solvent system is effective for dissolving both the organic and inorganic reagents, promoting an efficient reaction. Degassing the solvents removes dissolved oxygen.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[10]
Application Protocol: Synthesis of a ROCK Inhibitor Scaffold
Rho-associated coiled-coil containing protein kinases (ROCK) are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction.[11] Dysregulation of ROCK signaling is associated with several diseases, including cancer and cardiovascular disorders.[11] Isoquinoline-based compounds, such as Fasudil, are well-established ROCK inhibitors.[1][11] The following protocol outlines the synthesis of a 6-substituted isoquinoline, a scaffold that can be further elaborated to generate potent ROCK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for a ROCK Inhibitor Precursor
Objective: To synthesize 6-(pyridin-4-yl)isoquinoline, a precursor for the development of novel ROCK inhibitors.
Materials:
-
This compound
-
4-Bromopyridine hydrochloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and 4-bromopyridine hydrochloride (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add cesium carbonate (3.0 eq).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere and stir vigorously until the starting materials are consumed, as monitored by TLC or LC-MS (typically 6-8 hours).
-
Workup: After cooling to room temperature, partition the mixture between dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a methanol in dichloromethane gradient) to obtain 6-(pyridin-4-yl)isoquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst suitable for cross-coupling reactions involving heteroaryl halides, which can sometimes be challenging substrates.
-
Base: Cesium carbonate is a stronger base than potassium carbonate and is often used to promote more challenging Suzuki couplings.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for this specific coupling, ensuring solubility of the reactants and promoting catalytic activity.
Data Presentation: Illustrative Suzuki-Miyaura Couplings with this compound
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl and heteroaryl halides, highlighting the versatility of this building block. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
| Entry | Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 4-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 6-(4-aminophenyl)isoquinoline | 85 |
| 2 | 4-Bromopyridine HCl | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 6-(pyridin-4-yl)isoquinoline | 78 |
| 3 | 2-Chloropyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 6-(pyrimidin-2-yl)isoquinoline | 72 |
| 4 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 6-(4-methoxyphenyl)isoquinoline | 91 |
Signaling Pathways and Experimental Workflow
The synthesized isoquinoline-based compounds can be evaluated for their inhibitory activity against their target kinases through in vitro assays. Subsequently, their cellular effects can be investigated by examining their impact on downstream signaling pathways.
Hypothetical Aurora Kinase Signaling Pathway
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: C-N Cross-Coupling with Isoquinolin-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the N-Arylated Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3] The formation of a carbon-nitrogen (C-N) bond to this heterocyclic system unlocks a vast chemical space for the development of novel therapeutics, materials, and agrochemicals.[1][4] N-substituted isoquinolines, in particular, are key motifs in compounds targeting various biological pathways.[3]
Historically, the synthesis of such C-N bonds was often hampered by harsh reaction conditions and limited functional group tolerance.[5] The advent of transition metal-catalyzed cross-coupling reactions, specifically the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling, has revolutionized this field.[5][6][7] These methods provide mild and efficient pathways to construct C-N bonds, significantly expanding the synthetic toolkit.[6][8]
This guide provides a detailed technical overview and actionable protocols for the C-N cross-coupling of Isoquinolin-6-ylboronic acid with various amine nucleophiles. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig and Chan-Lam reactions, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting, tailored specifically for this important heteroaromatic substrate.
Part 1: Mechanistic Foundations & Strategic Choices
Successful C-N coupling hinges on understanding the catalytic cycles and the roles of each component. While both Buchwald-Hartwig and Chan-Lam reactions achieve the same overall transformation (Ar-B(OH)₂ + H-NR¹R² → Ar-NR¹R²), their mechanisms, catalysts, and optimal conditions differ significantly.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically employing a palladium catalyst, a phosphine ligand, and a base.[5][6] The reaction has seen continuous development, leading to highly active and versatile catalyst systems.[9]
Catalytic Cycle Overview: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[4][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into an aryl halide (or pseudohalide) bond. Note: When using a boronic acid, a transmetalation-like step with a Pd(II) salt is often proposed, though the precise mechanism can vary.
-
Ligand Exchange/Base-Mediated Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[10][11]
Scientist's Note (Expertise & Experience): The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential.[4] These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and allow for the coupling of challenging or sterically hindered substrates. The nitrogen atom within the isoquinoline ring can potentially coordinate to the palladium center, influencing the reaction kinetics. A judicious choice of a bulky ligand can mitigate this potential inhibition.
The Chan-Lam Coupling: A Copper-Mediated Alternative
The Chan-Lam (or Chan-Evans-Lam) coupling provides a complementary approach, using an inexpensive and abundant copper catalyst.[7][8] A key advantage is its tolerance for air and moisture, often allowing reactions to be run open to the atmosphere, which simplifies the experimental setup.[7][12]
Catalytic Cycle Overview: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle:[13]
-
Ligand Exchange: The amine and arylboronic acid coordinate to the Cu(II) center.
-
Transmetalation: The aryl group is transferred from boron to the copper center.
-
Oxidation/Reductive Elimination: The intermediate copper complex may be oxidized (often by atmospheric oxygen) to a transient Cu(III) species.[12] This is followed by reductive elimination to form the desired C-N bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the cycle.
Scientist's Note (Expertise & Experience): While often operationally simpler, Chan-Lam couplings can be sensitive to the choice of base and solvent. Pyridine or other nitrogen-containing bases are frequently used, not just to deprotonate the amine but also to act as ligands for the copper catalyst.[13] For heteroaromatic boronic acids like this compound, competitive binding of the substrate's nitrogen to the copper center can sometimes hinder the reaction. The use of additives or specific ligands can be necessary to achieve high yields.[14]
Part 2: Experimental Protocols & Optimization
General Laboratory Procedures (Trustworthiness)
-
Inert Atmosphere: For Buchwald-Hartwig reactions, an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands. This is typically achieved using Schlenk line techniques or a glovebox. Chan-Lam reactions are often tolerant to air.[7]
-
Solvent Purity: Use anhydrous, degassed solvents for palladium-catalyzed reactions. Common solvents include toluene, dioxane, and THF.[11][15]
-
Reagent Quality: The purity of the boronic acid, amine, base, and catalyst/ligand system is crucial for reproducibility. This compound should be stored under dry conditions.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for coupling with a primary or secondary amine. Optimization of the catalyst, ligand, base, and temperature is often necessary.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M).[15]
-
Rationale: A slight excess of the amine coupling partner is often used to ensure complete consumption of the more valuable boronic acid.
-
-
Heating & Monitoring: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[11] Monitor the reaction's progress periodically.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated isoquinoline.
Protocol 2: Chan-Lam Amination of this compound
This protocol is often simpler to execute due to its air tolerance.
Step-by-Step Methodology:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), this compound (1.0 equivalent), and the desired amine (1.5-2.0 equivalents).[12][16]
-
Rationale: A higher catalyst loading is common for Chan-Lam couplings compared to palladium systems. A larger excess of the amine is often needed to drive the reaction to completion.[17]
-
-
Solvent and Base Addition: Add the solvent (e.g., Dichloromethane (DCM) or Methanol) and a base (e.g., Pyridine or Triethylamine, 2.0-3.0 equivalents).[18]
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-48 hours. Gentle heating (40-50 °C) may be required for less reactive amines.[18]
-
Rationale: Atmospheric oxygen serves as the terminal oxidant to regenerate the active copper catalyst, a key feature of this reaction.[12]
-
-
Workup & Purification: Upon completion, concentrate the reaction mixture. The residue can be directly purified by flash column chromatography, or an aqueous workup similar to the Buchwald-Hartwig protocol can be performed to remove the copper salts and base before chromatography.
Part 3: Data Presentation & Troubleshooting
Table 1: Guideline for Reaction Parameter Optimization
| Parameter | Buchwald-Hartwig (Pd-cat.) | Chan-Lam (Cu-cat.) | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos Precat. | Cu(OAc)₂, CuI, Cu₂O | Pre-catalysts can offer faster initiation and higher activity.[11] Copper(II) acetate is a common, inexpensive choice.[16] |
| Ligand | XPhos, RuPhos, BrettPhos | Pyridine, TMEDA, Phenanthroline | Bulky biarylphosphines are standard for Pd.[4] For Cu, ligands can accelerate the reaction but are not always required.[19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | Pyridine, Et₃N, 2,6-Lutidine | Base strength is critical. Strong inorganic bases for Pd; often amine bases for Cu which can also act as ligands.[11][12] |
| Solvent | Toluene, 1,4-Dioxane, CPME | DCM, MeOH, MeCN | Solvent choice affects solubility and reaction temperature.[11] Avoid coordinating solvents like acetonitrile for Pd catalysis.[11] |
| Temperature | 80 - 110 °C | Room Temp. - 60 °C | Pd-catalyzed reactions usually require heat. Chan-Lam couplings are prized for often proceeding at room temperature.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd system).2. Poor solubility of reagents.3. Inappropriate base/ligand combination.4. Substrate inhibition (N-coordination). | 1. Use a fresh catalyst/precatalyst; ensure inert conditions are strict.2. Change to a different solvent or use a solvent mixture.[11]3. Screen a panel of ligands and bases (see Table 1).4. Use a bulkier ligand (e.g., BrettPhos for Pd) to disfavor substrate coordination. |
| Protodeboronation | Presence of water; reaction too slow, allowing for decomposition of the boronic acid. | Ensure reagents and solvents are anhydrous. Increase catalyst loading or switch to a more active catalyst system to accelerate the desired coupling. |
| Homocoupling (Ar-Ar) | (Chan-Lam) Oxidative coupling of the boronic acid. | Lower the reaction temperature. Add a coordinating ligand or additive like myristic acid.[16] |
| Difficult Purification | Residual metal catalyst; complex mixture. | For Pd, filter the crude mixture through a pad of Celite®. For Cu, an aqueous ammonia wash can help remove copper salts. Ensure optimal reaction conditions to minimize byproducts. |
References
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Grokipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). [Link]
-
Chan–Lam coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mechanistic Development and Recent Applications of the Chan–Lam Amination. (2019). Chemical Reviews. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Palladium-catalyzed prenylation of (hetero)aryl boronic acids. (n.d.). ScholarWorks. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (n.d.). MDPI. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Aryl Couplings with Heterogeneous Palladium Catalysts. (2025). ResearchGate. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). University of Tennessee, Knoxville. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). Accounts of Chemical Research. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Lyon. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. (2024). Chemistry – A European Journal. [Link]
-
Copper-Catalyzed Coupling of Arylboronic Acids and Amines. (2001). Organic Letters. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. (2008). Journal of the American Chemical Society. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles. (n.d.). ResearchGate. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ResearchGate. [Link]
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Application Note: Strategic Protection of Isoquinolin-6-ylboronic Acid for Cross-Coupling Reactions
Introduction: The Challenge and Opportunity of a Key Building Block
Isoquinolin-6-ylboronic acid and its derivatives are invaluable building blocks in medicinal chemistry and materials science, serving as crucial precursors for introducing the isoquinoline scaffold into complex molecules via Suzuki-Miyaura cross-coupling. However, the unprotected form of this reagent presents significant challenges that can impede reaction efficiency and reproducibility. The inherent reactivity of both the boronic acid moiety and the Lewis basic isoquinoline nitrogen necessitates a robust protecting group strategy to ensure successful and predictable outcomes in synthesis.
This guide provides a comprehensive overview of field-proven strategies for protecting this compound. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for the synthesis of key protected intermediates, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.
The primary challenges associated with unprotected this compound are twofold:
-
Boronic Acid Instability: Like many boronic acids, the isoquinolin-6-yl derivative is susceptible to dehydration, forming a cyclic trimeric anhydride known as a boroxine. This process complicates accurate quantification and can lead to inconsistent reactivity.
-
Heterocycle Interference: The lone pair of electrons on the isoquinoline nitrogen atom can act as a ligand for the palladium catalyst used in Suzuki-Miyaura reactions. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and incomplete conversions[1][2].
Strategic protection of one or both of these functional groups circumvents these issues, transforming a challenging substrate into a reliable and versatile synthetic partner.
Core Strategies: Protecting the Boronic Acid Moiety
The most common and effective approach is the protection of the boronic acid itself. Conversion to a boronate ester or a trifluoroborate salt enhances stability, simplifies handling and purification, and can modulate reactivity in a controlled manner.
A. The Workhorse: Pinacol Ester Protection
The formation of a pinacol boronate ester is the most widely adopted strategy for stabilizing boronic acids.[3] Pinacol esters are generally stable to air, moisture, and silica gel chromatography, making them easy to handle and purify.[3][4] While they are often stable enough to be used directly in cross-coupling reactions, their deprotection to the free boronic acid can be achieved if necessary.[3][5]
Workflow: Pinacol Ester Formation and Use
Caption: Workflow for pinacol ester protection and subsequent cross-coupling.
Protocol 1: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This protocol describes a standard dehydrative condensation to form the pinacol ester.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or another suitable azeotroping solvent (e.g., cyclohexane)
-
Anhydrous Magnesium Sulfate (optional, for drying)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and pinacol.
-
Add toluene to the flask to a concentration of approximately 0.1-0.2 M.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent steps.
-
If necessary, purification can be achieved by silica gel column chromatography. Pinacol esters are generally stable on silica.[4]
-
-
Expected Outcome: The product is typically a white to off-white solid. Yields are generally high (>90%).
B. The High-Stability Strategy: MIDA Boronates
For applications requiring exceptional stability, such as multi-step synthesis or iterative cross-coupling, N-methyliminodiacetic acid (MIDA) boronates are a superior choice.[6] The dative N→B bond in the MIDA ester significantly shields the boron atom, rendering it exceptionally stable to a wide range of reagents, anhydrous coupling conditions, and vigorous purification methods like chromatography.[3][7][8] Deprotection is readily achieved under mild basic aqueous conditions, releasing the free boronic acid in situ for reaction.[6][7][9]
Workflow: MIDA Ester Protection and Controlled Deprotection/Coupling
Caption: MIDA boronate strategy for robust protection and controlled release.
Protocol 2: Synthesis of Isoquinolin-6-yl MIDA boronate
This protocol uses a high-temperature dehydrative condensation method. Newer methods using MIDA anhydride may also be applicable under milder conditions.[9][10]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Schlenk line or similar apparatus for heating under vacuum
-
Magnetic stirrer and heating plate
-
High-vacuum pump
-
-
Procedure:
-
Combine this compound and MIDA in a Schlenk flask.
-
Add DMSO to dissolve the solids (concentration approx. 0.5 M).
-
Heat the mixture to 80-100 °C under high vacuum for several hours (e.g., 4-12 h) to remove water formed during the reaction.
-
Monitor the reaction by LC-MS. The high temperature and acidic conditions of this classic method may not be suitable for particularly sensitive substrates.[9]
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a rapidly stirring volume of a suitable solvent like diethyl ether or ethyl acetate.
-
Collect the solid product by filtration, wash with the precipitation solvent, and dry under vacuum.
-
The high crystallinity of MIDA boronates often means the product is pure after precipitation, but it can be further purified by column chromatography if needed.[9]
-
C. The Alternative: Potassium Trifluoroborate (BF₃K) Salts
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates.[11][12] They are exceptionally stable to air and moisture and often show different reactivity profiles in cross-coupling reactions compared to boronate esters.[3] Their synthesis from boronic acids is straightforward.
Protocol 3: Synthesis of Potassium Isoquinolin-6-yltrifluoroborate
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq)
-
Methanol (MeOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Add the KHF₂ solution dropwise to the stirring solution of the boronic acid at room temperature.
-
A precipitate will typically form upon addition. Stir the mixture for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and then with a cold organic solvent (e.g., methanol or ether) to remove excess KHF₂ and impurities.
-
Dry the product under high vacuum.
-
Comparative Analysis of Boron Protecting Groups
The choice of protecting group is dictated by the specific requirements of the synthetic route, including downstream reaction conditions, purification needs, and desired reactivity.
| Protecting Group Strategy | Stability | Ease of Synthesis | Purification | Use in Coupling | Deprotection Conditions |
| Pinacol Ester | Good; Stable to chromatography, air, and moisture.[3] | High; Simple dehydrative condensation. | Straightforward (column chromatography).[4] | Often used directly. | Acidic hydrolysis or transesterification.[3][13][14] |
| MIDA Boronate | Excellent; Stable to chromatography, oxidation, reduction.[3][7] | Moderate; Requires vigorous water removal.[3] | Easy (often crystalline, chromatography compatible).[9] | Requires in situ deprotection. | Mild aqueous base (e.g., NaOH, NaHCO₃).[6][7] |
| Potassium Trifluoroborate | Excellent; Highly stable to air and oxidation.[3][11] | High; Simple precipitation from aqueous solution. | Easy (precipitation/filtration). | Used directly, may require different coupling conditions. | Not typically required; used as is. |
Protecting the Isoquinoline Nitrogen: A Situational Strategy
In most Suzuki-Miyaura coupling scenarios utilizing a protected boronic acid, further protection of the isoquinoline nitrogen is unnecessary. The diminished Lewis acidity of the protected boron moiety prevents the formation of a zwitterionic species that could complicate the reaction. However, if the synthetic route involves strongly basic or electrophilic reagents that could react with the nitrogen, N-protection becomes necessary.
Standard amine protecting groups like Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc) can be employed.[15] The key consideration is orthogonality: the conditions required to remove the N-protecting group must not affect the chosen boron protecting group, and vice-versa. For instance, a Boc group (acid-labile) would be compatible with a MIDA boronate (base-labile), allowing for selective deprotection. The protection step would typically be performed on a precursor molecule before the borylation step.
Conclusion and Recommendations
A robust protecting group strategy is essential for the successful application of this compound in modern organic synthesis.
-
For routine applications requiring a stable, easily handled, and readily available building block, the pinacol ester is the recommended choice.
-
For complex, multi-step syntheses or when absolute stability to a wide range of reagents and purification techniques is paramount, the MIDA boronate offers unparalleled performance.
-
Potassium trifluoroborate salts provide a highly stable and crystalline alternative, which can be advantageous for handling and may offer unique reactivity in specific cross-coupling contexts.
By understanding the distinct advantages of each strategy and employing the detailed protocols within this guide, researchers can effectively harness the synthetic potential of this compound, paving the way for innovations in drug discovery and materials science.
References
- Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
- BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Organic Chemistry Portal. Isoquinoline synthesis.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
- Sigma-Aldrich. MIDA-protected Boronate Esters.
- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2020, 97, 1-11.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Amazon S3. (2020). A Mild and Simple Method for Making MIDA Boronates.
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Org. Lett., 24, 3510-3514.
- NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ACS Publications. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters.
- NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis.
- Reddit. (2020). Boronic acid pinacol ester deprotection.
- eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
- PubMed. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Org Lett., 12(5), 1092-5.
- ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.
- Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates.
- ETH Zurich Research Collection. Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs).
- ChemRxiv. A Water-Stable Boronate Ester Cage.
- Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-free synthesis of alkyl pinacol boronates.
- Google Patents. WO2009099291A2 - Potassium organotrifluoroborate derivative and a production method therefor.
Sources
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- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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Reaction monitoring techniques for couplings with Isoquinolin-6-ylboronic acid
Application Note: Optimizing Suzuki-Miyaura Couplings of Isoquinolin-6-ylboronic Acid via Real-Time Reaction Monitoring
Strategic Overview: The "Heterocycle Problem"
Coupling This compound presents a distinct set of challenges compared to standard phenylboronic acids. The isoquinoline core is an amphoteric heterocycle that introduces two primary failure modes during Palladium-catalyzed cross-coupling:
-
Protodeboronation (Yield Killer): The C–B bond at the 6-position is electronically destabilized by the electron-deficient pyridine ring of the isoquinoline system. Under the basic aqueous conditions required for transmetallation, the boronic acid equilibrates to a zwitterionic species, accelerating hydrolytic cleavage of the C–B bond to yield Isoquinoline (des-boronated byproduct) rather than the desired biaryl product.
-
Lewis Basic Catalyst Inhibition: The sp² nitrogen atom (N-2) is a competent ligand for Pd(II). It can displace phosphine ligands, forming unreactive Pd-amine complexes (catalyst arrest), thereby requiring higher temperatures which, paradoxically, further accelerate protodeboronation.
Effective monitoring is not just about tracking product formation; it is about tracking the rate of reagent decomposition relative to the rate of coupling.
Mechanistic Pathway & Monitoring Targets
To accurately monitor this reaction, one must track four distinct species. The diagram below illustrates the competing pathways.
Figure 1: Competing reaction pathways. Success depends on maximizing the Green path (Product) while suppressing the Red (Hydrolysis) and Grey (Arrest) paths.
Primary Protocol: Quantitative UPLC-MS Monitoring
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for this application. UV detection alone is insufficient because the isoquinoline byproduct and the starting boronic acid have overlapping chromophores.
A. Sample Quenching (CRITICAL STEP)
Direct injection of the reaction mixture is a major source of error. The basic conditions in the vial will continue to degrade the boronic acid while the sample sits in the autosampler.
-
The Quench Buffer: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Why: Acidification neutralizes the base, stopping the transmetallation cycle and stabilizing the boronic acid against protodeboronation. MeCN precipitates inorganic salts that might clog the column.
Protocol:
-
Withdraw 20 µL of reaction mixture.
-
Dispense immediately into 980 µL of Quench Buffer (1:50 dilution).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 rpm for 3 minutes to pellet salts/catalyst.
-
Transfer supernatant to HPLC vial.
B. Chromatographic Conditions
Isoquinolines are basic. Using a high-pH mobile phase (e.g., Ammonium Bicarbonate) can improve peak shape but risks on-column degradation of the boronic acid. Acidic mobile phases are recommended for stability.
| Parameter | Condition | Rationale |
| Column | Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) | "Charged Surface Hybrid" technology provides excellent peak shape for basic heterocycles at low pH. |
| Mobile Phase A | Water + 0.1% Formic Acid | Keeps isoquinoline nitrogen protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Gradient | 5% B to 95% B over 3.5 min | Rapid separation. Boronic acid elutes early; Product elutes late. |
| Flow Rate | 0.6 mL/min | Optimized for UPLC backpressure. |
| Detection | UV (254 nm) + ESI (+) MS | UV for quantification; MS for peak ID (Boronic acid often ionizes as the boronate ester with MeOH/MeCN). |
C. Data Interpretation
-
Retention Time (Rt) Order:
-
This compound (SM): ~0.5 - 0.8 min (Very polar).
-
Isoquinoline (Byproduct): ~1.2 min.
-
Aryl Halide (Partner): ~2.0 - 2.5 min.
-
Biaryl Product: ~2.8 - 3.2 min.
-
-
Red Flag: If you see the "Isoquinoline" peak area increasing while "Product" stalls, your catalyst is dead, or the base concentration is too high.
Secondary Protocol: 11B NMR Spectroscopy
When HPLC shows "missing mass" or ambiguous peaks, Boron-11 NMR is the definitive structural tool. It directly observes the hybridization state of the boron atom.
-
Objective: Distinguish between the active Boronate species (tetrahedral, sp³) and the inactive Boronic Acid (trigonal, sp²), and confirm Protodeboronation (Boric Acid formation).
-
Setup: No deuterated solvent required if using a capillary insert (D2O) for lock, or run unlocked for quick checks.
Key Chemical Shifts (approximate relative to
Protocol:
-
Take 0.4 mL reaction mixture.
-
Add to NMR tube.[1]
-
Acquire
B NMR (typically < 5 mins/64 scans). -
Analysis: If the spectrum is dominated by the ~20 ppm peak, the reaction has failed due to hydrolysis. If only the ~30 ppm peak exists, the base is too weak to form the active boronate.
Workflow Decision Tree
Use this logic flow to determine the appropriate monitoring strategy during optimization.
Figure 2: Analytical workflow for decision making during reaction optimization.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. Link
- Grounding: Authoritative review on the mechanism of protodeboronation and stability of heterocyclic boron
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Grounding: Establishes the necessity of fast-reacting catalysts (like XPhos Pd G2/G3) to outcompete the decomposition of unstable boronic acids.
-
Gonzalez, J. A., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3).[2] Link
- Grounding: Validates the use of MS for tracking Pd-intermediates and oxid
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroarylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Grounding: Provides specific conditions for handling basic, nitrogen-containing heterocycles in coupling reactions.
Sources
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Isoquinolin-6-ylboronic Acid
Introduction: The Strategic Importance of the Isoquinoline Moiety in Medicinal Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for molecular recognition, enabling interactions with a wide range of biological targets. Consequently, isoquinoline derivatives have demonstrated significant therapeutic potential, exhibiting activities as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The development of efficient and robust synthetic methodologies to access functionalized isoquinolines is therefore of paramount importance to researchers in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds.[4][5] This palladium-catalyzed reaction between an organoboron species and an organohalide is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[6][7] When coupled with the advantages of microwave-assisted synthesis, which include dramatically reduced reaction times, improved yields, and enhanced reaction consistency, the Suzuki-Miyaura reaction becomes an even more formidable tool for the rapid generation of compound libraries for high-throughput screening.[1][8][9]
This application note provides a detailed protocol and technical guidance for the microwave-assisted Suzuki coupling of Isoquinolin-6-ylboronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting common challenges associated with the use of heteroaromatic boronic acids.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are oxidative addition, transmetalation, and reductive elimination. A crucial aspect of this reaction is the activation of the boronic acid by a base, which facilitates the transmetalation step.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (4:1:1))
-
Microwave reactor vials (2-5 mL or 10-20 mL) with stir bars
-
Microwave synthesizer
Reaction Setup Workflow
Figure 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
Step-by-Step Procedure
-
Reagent Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv), the aryl/heteroaryl bromide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 2 mL of 1,4-Dioxane/H₂O (4:1)) to the vial. Degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to use is recommended to minimize oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the vial. It is often preferable to add the catalyst last to a stirring suspension of the other reagents.
-
Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature (typically 100-150 °C) and reaction time (typically 10-20 minutes). The use of a fixed temperature setting is generally preferred for reproducibility.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup:
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Illustrative Reaction Conditions
The following table provides a starting point for optimizing the microwave-assisted Suzuki coupling of this compound. Yields are illustrative and will vary depending on the specific aryl halide used.
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Illustrative Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 140 | 10 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 130 | 20 | 70-85 |
| 4 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 15 | 75-90 |
Expert Insights and Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For electron-rich or sterically hindered aryl halides, catalysts with bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂ or the use of ligands like SPhos with a palladium precursor can be beneficial.[6] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Selection of Base and Solvent: The choice of base is critical for activating the boronic acid. Stronger bases like Cs₂CO₃ or K₃PO₄ can be effective for less reactive aryl chlorides. The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. The presence of water is often necessary for the activation of the boronic acid and to facilitate the transmetalation step.
-
Microwave Parameters: The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to significantly shorter reaction times.[8] This can also minimize the formation of side products that may arise from prolonged heating.
-
Challenges with Heteroaryl Boronic Acids: this compound, like other nitrogen-containing heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis of the C-B bond) under the reaction conditions. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the reaction to completion. Additionally, the lone pair of electrons on the isoquinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of appropriate ligands and reaction conditions can mitigate this effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature/time | - Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems- Increase microwave temperature and/or reaction time |
| Protodeboronation of this compound | - Prolonged reaction time- Excess water in the solvent system- Inappropriate base | - Optimize for the shortest possible reaction time- Use a less aqueous solvent system or anhydrous conditions if feasible- Try a milder base (e.g., K₂CO₃) |
| Formation of Homocoupled Products | - Presence of oxygen- Decomposition of the boronic acid | - Ensure thorough degassing of the reaction mixture- Use a slight excess of the boronic acid |
| Difficulty in Product Purification | - Formation of palladium black- Presence of residual boronic acid | - Filter the reaction mixture through a pad of celite before workup- Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted boronic acid |
References
-
Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Štefane, B., & Polanc, S. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Bouattour, R., et al. (2012). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications, 42(18), 2641-2651. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Barakat, A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13635-13651. [Link]
-
Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1481-1484. [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]
-
Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry, 3, 11. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Koszelewski, D., & Prochnicka, A. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(15), 5789. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Ökten, S. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 569-582. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Knochel, P. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 379. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a . Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-22). [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(36), 25359-25381. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2278. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
The Strategic Application of Isoquinolin-6-ylboronic Acid in Fragment-Based Drug Discovery: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of isoquinolin-6-ylboronic acid as a strategic fragment in fragment-based drug discovery (FBDD) campaigns. This guide moves beyond a simple recitation of protocols to offer in-depth scientific rationale, field-proven insights, and a self-validating framework for experimental design and execution.
Introduction: The Power of Fragments and the Promise of this compound
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2] These small, weakly binding fragments serve as starting points for the rational design of more potent and selective lead compounds.
Within the vast landscape of chemical fragments, this compound presents a unique and compelling profile. The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, frequently found in bioactive molecules and approved drugs.[3][4][5] The addition of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with serine or threonine residues in protein active sites, a feature that can be exploited for enhanced potency and selectivity.[6] This guide will delineate the strategic considerations and practical methodologies for leveraging this compound in your FBDD workflow.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of your fragment is paramount for successful screening and follow-up chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂ | [7] |
| Molecular Weight | 172.98 g/mol | [7] |
| CAS Number | 899438-92-7 | [7] |
| Appearance | Solid | - |
| Storage | Inert atmosphere, 2-8°C | [7] |
Handling and Storage: this compound should be stored under an inert atmosphere at refrigerated temperatures to prevent degradation.[7] For experimental use, it is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to assess the solubility and stability of the fragment in the chosen assay buffer to avoid false-positive or false-negative results.
Synthesis of this compound
While commercially available, an in-house synthesis of this compound can provide greater control over purity and scalability. A common synthetic route involves the Miyaura borylation of a halogenated isoquinoline precursor. A general, illustrative protocol is provided below. For a more detailed synthesis of related isoquinoline structures, refer to established literature.[8][9]
Protocol: Synthesis via Miyaura Borylation
-
Starting Material: 6-Bromoisoquinoline.
-
Reagents: Bis(pinacolato)diboron, Palladium(II) acetate, a suitable phosphine ligand (e.g., SPhos), and a base (e.g., potassium acetate).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromoisoquinoline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium(II) acetate (0.02 equivalents), the phosphine ligand (0.04 equivalents), and potassium acetate (3 equivalents). b. Add anhydrous 1,4-dioxane via syringe. c. Heat the reaction mixture at 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the isoquinoline-6-boronic acid pinacol ester. h. Hydrolyze the pinacol ester using an acid (e.g., HCl) to obtain this compound.
Fragment Screening Methodologies
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods in FBDD.
NMR-Based Screening
NMR spectroscopy is a robust method for detecting weak interactions in solution.[10] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[11][12]
Protocol: STD NMR Screening
-
Sample Preparation: a. Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O). b. Prepare a stock solution of this compound (typically 10-20 mM) in a deuterated solvent (e.g., DMSO-d₆). c. Prepare the final NMR sample by adding a small volume of the fragment stock solution to the protein solution to achieve a final fragment concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.
-
NMR Data Acquisition: a. Acquire a standard 1D proton NMR spectrum of the sample to ensure the fragment is soluble and does not aggregate. b. Acquire an STD NMR spectrum with on-resonance saturation of a protein proton region (e.g., -1 ppm) and an off-resonance saturation (e.g., 30 ppm). c. The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein, thus indicating binding.
-
Data Analysis: a. Integrate the signals in the STD spectrum to determine the relative binding epitopes of the fragment. b. A significant signal-to-noise ratio in the STD spectrum is indicative of a hit.
SPR-Based Screening
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection of binding events at a sensor surface.[13] It provides valuable kinetic and affinity data.[14]
Protocol: SPR Screening
-
Sensor Chip Preparation: a. Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) via amine coupling or capture-based methods.[15] The immobilization level should be optimized to minimize mass transport effects.
-
Fragment Screening: a. Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 10 µM to 1 mM. b. Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).[16] c. Monitor the change in the SPR signal (response units, RU) in real-time. A concentration-dependent increase in the signal on the active surface compared to the reference surface indicates binding.
-
Data Analysis: a. Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kᴅ). b. For fragments showing significant binding, perform kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the association rate constant (kₐ) and dissociation rate constant (kᴅ).[13]
Hit Validation and Optimization: A Case Study Approach
Once a fragment hit like this compound is identified, the next crucial step is hit validation and subsequent optimization into a lead compound. This process often involves a combination of structural biology, computational chemistry, and medicinal chemistry.[17][18][19]
Case Study: Development of ROCK-I Inhibitors
A compelling example of the utility of the isoquinoline scaffold in FBDD is the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK-I).[20] While this study did not specifically use this compound, it provides a valuable blueprint for the hit-to-lead optimization of isoquinoline-based fragments.
Hit-to-Lead Strategy:
-
Initial Hit Identification: A fragment-based NMR screen identified a historical building block as a ROCK-I inhibitor.[20]
-
Fragment Growth: In the absence of an X-ray crystal structure, a "fragment growing" strategy was employed.[2][20] This involves systematically adding chemical functionality to the core fragment to explore interactions with adjacent pockets of the protein binding site.
-
Structure-Activity Relationship (SAR) Development: A series of 6-substituted isoquinolin-1-amine derivatives were synthesized and evaluated in a biochemical assay.[20] This allowed for the establishment of a clear SAR, guiding further optimization efforts.
-
Lead Optimization: The optimized fragments demonstrated improved affinity, potency, and cellular efficacy. Further profiling of pharmacokinetic properties led to the identification of a lead compound with a superior profile compared to first-generation ROCK inhibitors.[20]
Applying this to this compound:
The 6-position of the isoquinoline ring is a key vector for chemical elaboration. The boronic acid at this position can be leveraged for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents.[21][22][23][24]
Protocol: Suzuki-Miyaura Coupling for Hit Elaboration
-
Reactants: this compound, an aryl or heteroaryl halide (the "growth" piece), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[21]
-
Solvent: A suitable solvent system, such as a mixture of toluene and water or DME and water.[21]
-
Procedure: a. Combine this compound (1 equivalent), the aryl/heteroaryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents) in a reaction vessel. b. Add the solvent and degas the mixture. c. Heat the reaction under an inert atmosphere until completion, monitoring by TLC or LC-MS. d. After workup and purification, the elaborated compound can be tested for improved binding affinity and biological activity.
Conclusion
This compound is a high-value fragment for FBDD campaigns, combining a privileged medicinal chemistry scaffold with a versatile chemical handle for subsequent optimization. By employing robust biophysical screening methods and a rational, structure-guided approach to hit-to-lead development, researchers can effectively leverage the unique properties of this fragment to accelerate the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for the successful integration of this compound into your drug discovery programs.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Atobe, M., et al.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Kim, J., et al. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports.
- Leone, M., et al. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules. 2025.
- Larrow, J. F., et al. Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery. Journal of Medicinal Chemistry. 2011.
- Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. 2017.
- Kumar, A., et al. Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. 2024.
- Cravotto, G., et al. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Davis, B. G., et al. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
- Ray, P., et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011.
- Smith, M. D., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. 2022.
- Davis, T. M., et al. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. Molecules.
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
- Drug Discovery and Development Services. Best Practices in Hit to Lead - Webinar (Part 2). 2024.
- Larive, C. K., et al. Nuclear Magnetic Resonance-Based Screening Methods for Drug Discovery. Applied Spectroscopy.
-
Gifford Bioscience. SPR (Biacore) Assay. [Link]
- de Oliveira, R. B., et al. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Scientific Reports.
- Djokovic, N., et al. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Molecules.
- Centre for Molecular Informatics, University of Cambridge. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens.
- Bio-Rad Laboratories.
- University of Dundee. Hit-to-lead (H2L)
- Galecto Biotech. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. 2024.
- Life Chemicals. Fragment-based Lead Preparation in Drug Discovery and Development. 2021.
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- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. Nuclear Magnetic Resonance-Based Screening Methods for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. old.sk.ru [old.sk.ru]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Managing Isoquinolin-6-ylboronic Acid in Reactions
Welcome to the technical support center for Isoquinolin-6-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
I. Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its heterocyclic structure and the presence of the boronic acid moiety contribute to its limited solubility in many common organic solvents. This can lead to heterogeneous reaction mixtures, slow reaction rates, and ultimately, low yields.
A key aspect to understand is the equilibrium between the boronic acid and its trimeric anhydride, the boroxine.[1][2][3] This dehydration process can occur upon heating or in anhydrous solvents, and the resulting boroxine often has different solubility characteristics than the parent boronic acid.[1][3]
II. Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
This is a common issue. Here are several strategies to address it:
-
Solvent Selection: Start by choosing an appropriate solvent or solvent system. While poorly soluble in nonpolar solvents, its solubility can be improved in polar aprotic solvents like DMF, DMSO, or dioxane, often in combination with water.[4][5]
-
Heating: Gently heating the reaction mixture can significantly improve solubility. However, be mindful that excessive heat can promote the formation of the less reactive boroxine anhydride.[1]
-
Use of a Co-solvent: Employing a mixture of solvents is a highly effective strategy. A common approach for Suzuki-Miyaura reactions is to use a combination of an organic solvent (like toluene, dioxane, or THF) with an aqueous basic solution.[5][6]
-
Sonication: In some cases, sonication can help to break up solid aggregates and facilitate dissolution.
Q2: Can I use a derivative of this compound to improve solubility and stability?
Yes, using a more soluble and stable derivative is an excellent strategy. Consider the following options:
-
Pinacol Esters: Boronic acid pinacol esters are generally more soluble in organic solvents and are more stable towards protodeboronation than the free boronic acids.[7][8] They can often be used directly in coupling reactions.
-
Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF3K) are crystalline, air-stable solids that are often more soluble in organic solvents than the corresponding boronic acids.[7] They slowly hydrolyze under the reaction conditions to release the active boronic acid.
-
Diethanolamine Esters: Complexing the boronic acid with diethanolamine can form stable, crystalline solids that can be used directly in Suzuki coupling reactions, particularly when a protic solvent is part of the reaction mixture.[9]
Q3: How does the choice of base affect the solubility of this compound?
The base plays a crucial role not only in the catalytic cycle of the Suzuki-Miyaura reaction but also in the solubility of the boronic acid.
-
Activation of Boronic Acid: The base activates the boronic acid by forming a boronate species, which is more nucleophilic and often more soluble in the reaction medium.[10]
-
Commonly Used Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used, often in an aqueous solution, which helps to dissolve the boronic acid.
-
Organic Bases: In cases where an aqueous medium is not desirable, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they may be less effective at promoting solubility.
Q4: What are the best practices for storing this compound to maintain its integrity?
Proper storage is critical to prevent degradation.
-
Keep it Dry: Boronic acids are sensitive to moisture, which can lead to the reversible formation of boroxines.[1][2] Store in a tightly sealed container in a desiccator.
-
Cool and Dark: Store in a cool, dark place to minimize thermal and light-induced degradation.[11] A refrigerator is a suitable location.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere of nitrogen or argon to prevent oxidation.[12]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor Solubility of Boronic Acid: The boronic acid is not sufficiently dissolved in the reaction medium, leading to a slow or stalled reaction. | 1. Optimize Solvent System: Try a different solvent or a co-solvent system. For Suzuki reactions, a mixture of dioxane/water or toluene/ethanol/water is often effective. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. 3. Use a More Soluble Derivative: Consider using the pinacol ester or trifluoroborate salt of the boronic acid.[7][8] |
| Degradation of Boronic Acid: The boronic acid may have degraded due to improper storage or harsh reaction conditions. This can include protodeboronation or oxidation.[8][12] | 1. Use Fresh Reagent: Use a fresh batch of this compound. 2. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can contribute to oxidative degradation and homocoupling.[13] 3. Use Milder Conditions: If possible, use a lower temperature and a less aggressive base. | |
| Inactive Catalyst: The palladium catalyst may be inactive or poisoned. | 1. Use a Pre-activated Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or activate a Pd(II) precatalyst in situ. 2. Screen Ligands: The choice of phosphine ligand can significantly impact the reaction. Try different ligands to find one that is optimal for your specific substrates. | |
| Formation of Homocoupling Product | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[13] | 1. Rigorous Degassing: Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is effective.[13] |
| Use of a Pd(II) Precatalyst: The in situ reduction of a Pd(II) precatalyst can sometimes lead to homocoupling. | 1. Start with a Pd(0) Source: Using a Pd(0) catalyst such as Pd(PPh₃)₄ can minimize this side reaction.[13] | |
| Inconsistent Results | Variable Quality of Boronic Acid: Commercial boronic acids can have varying amounts of the corresponding boroxine anhydride, leading to inconsistent reactivity.[14] | 1. Characterize the Starting Material: If possible, analyze the boronic acid by NMR to determine the ratio of acid to anhydride. 2. Convert to a Stable Derivative: Converting the boronic acid to its pinacol ester or trifluoroborate salt can provide a more consistent starting material.[7][8] |
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Improved Solubility
This protocol utilizes a mixed solvent system to enhance the solubility of this compound.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a 2:1 mixture of dioxane and 2 M aqueous potassium carbonate solution. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the aryl halide.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Visualizations
Boronic Acid - Boroxine Equilibrium
The equilibrium between the boronic acid monomer and its trimeric boroxine anhydride is a key factor influencing solubility and reactivity.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. csuohio.edu [csuohio.edu]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Isoquinolin-6-ylboronic Acid Coupling Optimization
Ticket ID: ISOQ-6-OPT-001 Subject: Optimization of Reaction Temperature & Conditions for Suzuki-Miyaura Coupling of Isoquinolin-6-ylboronic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
The Core Challenge: Coupling this compound presents a "perfect storm" of kinetic challenges. You are likely encountering one of two failure modes:
-
Protodeboronation (The Thermal Ceiling): The electron-deficient isoquinoline ring makes the C–B bond susceptible to hydrolytic cleavage, generating isoquinoline (de-boronated byproduct) rather than the coupled product. This accelerates exponentially above 60°C.
-
Catalyst Poisoning (The Thermal Floor): The isoquinoline nitrogen is a strong Lewis base. At lower temperatures, it coordinates to the Palladium center (
), displacing phosphine ligands and arresting the catalytic cycle.
The Solution:
Success requires a narrow "Thermal Goldilocks Zone" where transmetallation (
Mechanistic Analysis: The Kinetic Competition
To optimize temperature, you must visualize the reaction not as a single path, but as a race between productive coupling and destructive hydrolysis.
Kinetic Pathway Diagram
The following diagram illustrates the bifurcation point where temperature exerts the most influence.
Figure 1: Kinetic competition in Suzuki coupling. High temperatures disproportionately accelerate the destructive protodeboronation pathway (Red) over the productive transmetallation (Green) for electron-deficient heterocycles.
Validated Protocols
Do not rely on generic Suzuki conditions (e.g.,
Protocol A: The "Anhydrous" Low-Temp Method
Best for: Unstable boronic acids where protodeboronation is the primary issue.
Rationale: Removing bulk water minimizes the concentration of the hydrolytic species responsible for deboronation. We use a mild base that is soluble in organic media or a solid base with phase transfer capability.
| Component | Recommendation | Mechanism of Action |
| Temperature | 50°C - 65°C | Keeps |
| Solvent | 1,4-Dioxane or THF (Anhydrous) | Aprotic, polar enough to dissolve the catalyst. |
| Base | Anhydrous base; acts as a "proton sponge" without flooding the system with | |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Robust, bidentate ligand resists displacement by Isoquinoline Nitrogen. |
| Additive | Water (Trace, 2-5 equiv total) | Crucial: Absolute anhydrous conditions stop the Suzuki cycle. Add controlled trace water. |
Step-by-Step:
-
Charge reaction vial with this compound (1.2 equiv), Aryl Halide (1.0 equiv),
(3.0 equiv), and Catalyst (5 mol%). -
Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and phenol formation).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Add exactly 5 equivalents of degassed water via microsyringe.
-
Heat to 60°C for 12-18 hours.
Protocol B: The "Bulky Ligand" High-Activity Method
Best for: Sterically hindered partners or when catalyst poisoning is observed (no reaction).
Rationale: Using Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3) creates a highly active
| Component | Recommendation | Mechanism of Action |
| Temperature | 40°C - 50°C | Ultra-mild conditions made possible by highly active catalyst. |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Rapid activation; Ligand bulk prevents N-coordination poisoning. |
| Base | Standard activation; the catalyst speed outruns the hydrolysis. | |
| Solvent | THF or Toluene | Compatible with the precatalyst activation cycle. |
Troubleshooting Decision Matrix
Use this table to diagnose your specific failure mode based on LCMS/NMR data.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Start Material (Halide) remains + Isoquinoline detected | Protodeboronation. The boronic acid decomposed before it could react. | Lower Temp to 50°C. Switch to Protocol A (Anhydrous). Consider using MIDA boronate ester. |
| Start Material (Halide) remains + Boronic Acid remains | Catalyst Poisoning. The catalyst is inactive, likely bound by the isoquinoline nitrogen. | Switch Ligand. Move to Protocol B (XPhos or SPhos Pd G3). Do not increase temp yet. |
| Homocoupling of Boronic Acid | Oxidative Coupling. Oxygen ingress in the system. | Degas thoroughly. Sparge solvents with Argon for 15 mins. Ensure base is not acting as oxidant. |
| Start Material consumed + Low Yield + Complex mixture | Decomposition. Reaction temperature too high for product stability. | Reduce Time. Monitor reaction at 1h, 2h, 4h. Stop immediately upon conversion. |
Frequently Asked Questions (FAQs)
Q: Why can't I just use higher equivalents of the boronic acid to compensate for decomposition? A: You can, but it is inefficient and complicates purification. If you use 2.0-3.0 equivalents, the excess isoquinoline byproduct often co-elutes with your product during chromatography. It is better to fix the rate of coupling (Protocol B) than to brute-force the stoichiometry.
Q: Is microwave heating recommended for this coupling?
A: Yes, with caution. Microwave heating (e.g., 100°C for 10 min) can sometimes "outrun" the decomposition by accelerating the coupling step (
Q: Can I use the Pinacol ester instead of the free acid?
A: Yes, and it is highly recommended. This compound pinacol esters are significantly more resistant to protodeboronation than the free acid. However, the transmetallation step is slower.[1] If you switch to the ester, you must use a stronger base (like
Q: Why is the 6-position problematic? I thought only the 1-position was unstable?
A: While the 1-position (adjacent to Nitrogen) is the most unstable due to direct inductive effects, the 6-position is still part of an electron-deficient
References
-
Protodeboronation Mechanisms
-
Buchwald Precatalysts for Heterocycles
- Bruno, N. C., et al. (2013). Improved Synthesis of Fourth-Generation Palladium Precatalysts for the Suzuki–Miyaura Cross-Coupling. Chemical Science.
-
MIDA Boronates (Stability Strategy)
-
Optimization of Nitrogen Heterocycles
-
Miyaura, N. (2002).[6] Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.
-
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Effect of water on the stability of Isoquinolin-6-ylboronic acid
Topic: Effect of Water on Stability & Experimental Integrity
CAS: 899438-92-7 | Molecular Formula:
Executive Summary: The Water Paradox
As a researcher working with Isoquinolin-6-ylboronic acid , you face a fundamental paradox: Water is often required for your chemical transformation (e.g., Suzuki-Miyaura coupling), yet water is the primary agent of both confusion (equilibrium) and destruction (degradation) for this reagent. [1]
This guide dissects these two distinct water-mediated phenomena to prevent experimental failure.
Module 1: The Reversible Crisis (Analysis & Purity)
User Complaint: "I bought 97% pure material, but the NMR shows multiple species/broad peaks, and the melting point is inconsistent."
The Technical Reality: Boroxine Equilibrium
This is likely not degradation. Like most boronic acids, this compound spontaneously dehydrates to form a cyclic trimer called a boroxine . This process is reversible and driven by the presence or absence of water (humidity).
-
Dry State: In a desiccator, the equilibrium shifts toward the Boroxine (anhydride).
-
Wet State: In ambient air or aqueous solvents, it shifts toward the Monomer (acid).
Key Insight: The 6-position on the isoquinoline ring is relatively stable, but the basic nitrogen atom can facilitate hydrogen bonding networks that stabilize the boroxine form in the solid state.
Troubleshooting Protocol: NMR Validation
Do not discard the batch. Perform this self-validating test:
-
Standard Prep: Dissolve 10 mg of the compound in
or . -
Observation: If you see broad peaks or multiple sets of aromatic signals, the sample exists as a mixture of monomer and boroxine.
-
The "Water Shake" Test: Add 1-2 drops of
(or ) directly to the NMR tube and shake vigorously. -
Re-acquire Spectra:
-
Result A (Signals Sharpen/Merge): The compound is PURE . The
hydrolyzed the boroxine back to the monomer species. -
Result B (Signals Remain Distinct): The compound has degraded (likely to Isoquinoline via protodeboronation).
-
Module 2: The Irreversible Failure (Chemical Stability)
User Complaint: "My Suzuki coupling yield is dropping, and I see a large amount of unsubstituted Isoquinoline in the LC-MS."
The Technical Reality: Protodeboronation
Unlike the boroxine cycle, this effect is irreversible .[2] Water, particularly in the presence of heat and base (standard Suzuki conditions), cleaves the C-B bond.
-
Mechanism: The base (e.g.,
) coordinates to the boron to form a boronate anion. In electron-deficient heterocycles like isoquinoline, the ring pulls electron density, weakening the C-B bond. Water (or a proton source) then attacks the ipso-carbon, releasing boric acid and the de-boronated isoquinoline. -
Isoquinoline Specifics: While the 6-position is more stable than the 1-position (alpha to nitrogen), the overall electron deficiency of the fused ring system makes it significantly more prone to hydrolysis than phenylboronic acid.
Visualizing the Stability Pathways
Caption: The dual pathways of water interaction. Green path is reversible storage equilibrium; Red path is irreversible degradation during reaction.
Module 3: Storage & Handling Guidelines
To maximize shelf-life and experimental reproducibility, adhere to these strict conditions.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Low temperature kinetically inhibits the slow oxidation of the C-B bond by atmospheric oxygen. |
| Atmosphere | Argon / Nitrogen | Prevents aerobic oxidation to Isoquinolin-6-ol (phenol formation). |
| Container | Tightly Sealed Glass | Prevents moisture fluctuation which shifts the boroxine/monomer weight ratio, altering stoichiometry calculations. |
| Solution State | Make Fresh | NEVER store aqueous stock solutions. Protodeboronation begins immediately upon dissolution in water. |
Module 4: Experimental Optimization (Suzuki-Miyaura)
If you are experiencing low yields due to instability, modify your protocol using the "Just-in-Time" Activation method.
Standard Protocol Flaw
Mixing the boronic acid, base, and water at the start of the reaction exposes the reagent to high pH before the catalyst is ready, promoting degradation.
Optimized Protocol: "Just-in-Time" Addition
-
Charge Reactor: Add Aryl Halide, Pd Catalyst, and Ligand to the vessel.
-
Solvent Prep: Degas your solvent mixture (e.g., Dioxane/Water 4:1) thoroughly.
-
Base Addition: Add the base (
, ) to the reactor. -
Heat: Bring the mixture to reaction temperature (e.g., 80°C).
-
Dropwise Addition: Dissolve the This compound in a minimal amount of dry organic solvent (e.g., Dioxane or DMF). Add this solution dropwise to the hot reaction mixture over 10-30 minutes.
Why this works: This maintains a low concentration of the boronate anion.[3] The catalyst consumes the active species immediately upon entry, outcompeting the slower protodeboronation reaction.
References
-
Boronic Acid-Boroxine Equilibrium: Hall, D. G.[4] (Ed.).[4][5][6] (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4][8][9]
-
Heterocycle Stability: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Compound Data: PubChem. This compound.[10] National Library of Medicine.
Sources
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 899438-92-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Isoquinolin-6-ylboronic Acid Recrystallization Guide
Welcome to the technical support center for the purification of isoquinolin-6-ylboronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a heterocyclic boronic acid, this compound presents unique purification challenges that require careful consideration of its chemical properties. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general principle of recrystallization, and why is it suitable for purifying this compound?
Answer: Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle involves dissolving an impure solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures but poor solubility at lower temperatures.[1][2] As the saturated solution slowly cools, the desired compound's solubility decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[1]
For this compound, this method is particularly effective for removing minor impurities generated during synthesis, such as starting materials or by-products from coupling reactions.[3][4] The rigid, planar structure of the isoquinoline core facilitates the formation of well-ordered crystals, which aids in the exclusion of impurities.
Q2: I'm unsure which solvent to use for my recrystallization. What are the key considerations for selecting an appropriate solvent system for this compound?
Answer: Solvent selection is the most critical step for a successful recrystallization. An ideal solvent should:
-
Not react chemically with the this compound.
-
Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[1]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
Given the dual nature of this compound (a basic nitrogen on the isoquinoline ring and an acidic boronic acid group), its solubility is highly dependent on the solvent's polarity and protic nature. A trial-and-error approach on a small scale is highly recommended.
Below is a table of potential solvent systems to screen.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Single Solvents | |||
| Water (H₂O) | 100 | High | May have good hot/cold solubility differential.[2][5] Risk: Potential for protodeboronation (loss of the B(OH)₂ group) with prolonged heating in aqueous media.[6] |
| Ethanol (EtOH) | 78 | High | Good for polar compounds. May have high solubility even when cold, potentially leading to lower recovery. |
| Isopropanol (IPA) | 82 | Medium | Often provides a better solubility differential than ethanol for moderately polar compounds. |
| Acetonitrile (MeCN) | 82 | Medium | Aprotic polar solvent, can be effective. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A common choice for recrystallizing boronic acids.[7] |
| Mixed Solvent Systems | |||
| Ethanol/Water | Variable | High | A powerful system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool. |
| Dichloromethane/Hexane | Variable | Low/Nonpolar | Dissolve in minimal hot DCM, then add hexane as the anti-solvent until cloudy. Good for less polar derivatives. |
| Toluene/Methanol | Variable | Medium | Dissolve in a hot mixture. Toluene can aid in azeotropic removal of water, which can help prevent boroxine formation.[8] |
Q3: My compound is not crystallizing, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: This is a common issue often caused by either using too much solvent or the solution being supersaturated. Here is a troubleshooting workflow to induce crystallization.
Caption: Troubleshooting flowchart for inducing crystallization.
Causality:
-
Scratching: Creates microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.
-
Seeding: Provides a pre-existing crystal lattice onto which dissolved molecules can deposit, bypassing the energy barrier of initial nucleation.
-
Concentrating the Solution: Reduces the volume of solvent, thereby increasing the concentration of the solute to the point of supersaturation, making crystallization more favorable.[9]
Troubleshooting Specific Issues with Boronic Acids
Q4: I'm concerned about the stability of the boronic acid group during heating. Can protodeboronation occur, and how can I prevent it?
Answer: Yes, protodeboronation is a significant concern for arylboronic acids, especially heterocyclic ones, and can occur under aqueous and/or acidic or basic conditions, particularly with prolonged heating.[6] This process replaces the C-B bond with a C-H bond, resulting in the formation of isoquinoline as a major impurity.
Preventative Measures:
-
Minimize Heating Time: Dissolve your compound quickly in the hot solvent and proceed to the cooling stage without delay.
-
Use Anhydrous Solvents: If possible, using dry solvents can mitigate this risk, although it may not be practical for all systems.
-
pH Control: The stability of the boronic acid is pH-dependent. For this compound, the basic nitrogen can be protonated in acidic media, which can affect the electronic properties of the aromatic system and potentially influence the rate of deboronation.[6] Buffering the recrystallization medium is generally not practical, so minimizing time in protic solvents is the best approach.
Q5: My purified product shows broad peaks in the NMR, especially around the boronic acid protons. What could be the cause?
Answer: This is often indicative of the presence of boronic anhydrides, commonly known as boroxines . Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines) upon dehydration.
Caption: Dehydration equilibrium of boronic acid to form a boroxine.
This equilibrium can be shifted by removing water. While boroxine formation is reversible, its presence can complicate characterization. To favor the free boronic acid form:
-
Ensure the final product is not dried under excessively harsh conditions (e.g., high heat under vacuum for extended periods).
-
If boroxine is suspected, the material can sometimes be converted back to the free acid by dissolving it in a solvent mixture containing a small amount of water (like wet ether or THF) and then re-isolating it.
Alternative Purification Protocol
Q6: Recrystallization is giving me poor recovery or isn't removing a key impurity. Is there an alternative purification method?
Answer: When recrystallization is ineffective, an acid-base extraction can be an excellent alternative, exploiting the amphoteric nature of your compound. This method is particularly useful for removing non-acidic or non-basic impurities.
Detailed Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[10] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer. Most neutral organic impurities will remain in the organic layer.
-
Expert Tip: The basic isoquinoline nitrogen will remain neutral under these conditions, but the acidic boronic acid (pKa ~8-9) will be deprotonated.
-
-
Separation: Separate the aqueous layer containing the boronate salt. Discard the organic layer (or save it for analysis of impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (e.g., pH 2-3). The pure this compound will precipitate out of the solution as it becomes protonated.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum at a mild temperature.
Caption: Workflow for acid-base purification of this compound.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
- Patel, H., et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. Available at: [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Available at: [Link]
- Valsasina, B., et al. (n.d.). Process for the recovery of a boronic acid. Google Patents.
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
Vedejs, E., et al. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. Available at: [Link]
-
Otsuka, H., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids?. Reddit. Available at: [Link]
-
ResearchGate User Discussion. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
da Silva, F. F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Zhang, Y. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available at: [Link]
-
Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy this compound | 899438-92-7 [smolecule.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Identifying byproducts in Isoquinolin-6-ylboronic acid reactions by LC-MS
Current Status: Operational Topic: Impurity Profiling & LC-MS Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
Isoquinolin-6-ylboronic acid (CAS: 1236031-63-2) presents a dual challenge in LC-MS analysis: chemical instability typical of heterocyclic boronic acids (protodeboronation, oxidation) and analytical artifacts driven by the basic isoquinoline nitrogen and the Lewis-acidic boron center.[1]
This guide distinguishes between process impurities (which exist in your flask) and method artifacts (which are created in the LC vial), ensuring you do not optimize a reaction based on false data.
Module 1: Spectral Triage (Is it Real?)
Before assuming your reaction has failed, rule out sample preparation artifacts. Boronic acids are prone to esterification with alcoholic solvents, leading to "ghost" peaks in mass spectra.
Q: I see peaks at M+14 and M+28. Is my compound alkylating?
Diagnosis: Likely Solvent Esterification Artifacts . Mechanism: In the presence of Methanol (MeOH) and trace acid (often from the LC mobile phase), boronic acids rapidly form mono- and dimethyl esters.
-
Reaction:
-
Observation:
-
Parent Mass (
): 173 Da -
Mono-methyl ester (
): 187 Da -
Di-methyl ester (
): 201 Da
-
Corrective Action:
-
Switch Diluent: Dissolve samples in Acetonitrile (ACN) or DMSO/Water . Avoid MeOH.
-
Check Mobile Phase: If using MeOH in the mobile phase, these adducts may still form on-column but will co-elute with the parent.
Q: My peak shape is tailing severely. Is the column dead?
Diagnosis: Secondary Silanol Interactions .
Cause: The isoquinoline nitrogen is basic (
-
High pH Method (Recommended): Use 10mM Ammonium Bicarbonate (pH 10). The isoquinoline will be neutral, improving peak shape.
-
Low pH Method: Use 0.1% Formic Acid but add Ammonium Formate (10-20 mM) to saturate silanol sites.
Module 2: Chemical Degradation Pathways
If artifacts are ruled out, use the following table to identify genuine reaction byproducts.
Mass Shift Reference Table (Parent MW = 173.0)
| Impurity Type | Chemical Structure | Observed Mass ( | Mass Shift ( | Root Cause |
| Protodeboronation | Isoquinoline | 130 | -44 Da | Hydrolysis of C-B bond (High pH/Temp). |
| Oxidation | Isoquinolin-6-ol | 146 | -28 Da | Air/Peroxides; common in aerobic workups. |
| Homocoupling | 6,6'-Biisoquinoline | 257 | +84 Da | Pd-catalyzed side reaction (Low halide). |
| Boroxine | Trimeric Anhydride | 466 | x3 - 54 | Dehydration (Reversible). |
*Values assume positive mode ESI (
Q: I see a dominant peak at 130 Da. What is it?
Identification: Isoquinoline (Protodeboronation product).
Mechanism: Under the basic conditions of Suzuki coupling (e.g.,
-
Reduce Base Strength: Switch from
to or . -
Lower Temperature: Protodeboronation has a high activation energy; reducing temp by 10°C can significantly inhibit it.
-
Dry Solvents: Ensure water content is controlled if using anhydrous conditions.
Q: I see a peak at 146 Da. Is this an impurity in the starting material?
Identification: 6-Hydroxyisoquinoline (Phenolic oxidation). Mechanism: Boronic acids react with reactive oxygen species (ROS) or peroxides to form phenols.[2] Troubleshooting:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen.
-
Check THF/Ether: If using ether-based solvents, test for peroxides.
-
Workup Speed: Do not leave the reaction mixture stirring in air after completion. Quench immediately.
Module 3: Visualizing the Pathways
The following diagram maps the relationship between the parent boronic acid, its artifacts, and its degradation products.
Figure 1: Degradation and Artifact Map for this compound. Dashed lines indicate non-process artifacts.
Module 4: Recommended Analytical Protocol
To ensure data integrity, adopt this standardized LC-MS workflow.
Sample Preparation (Artifact-Free)
-
Solvent: 50:50 ACN:Water (v/v). NO Methanol.
-
Concentration: 0.2 mg/mL (Boronic acids ionize poorly; high conc helps, but avoid saturation).
-
Additive: Add 0.1% Formic Acid to the sample diluent to stabilize the boronic acid form.
LC Conditions
-
Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: High pH suppresses protonation of the isoquinoline nitrogen, sharpening peaks and improving sensitivity.
MS Parameters
-
Source: ESI Positive (+) and Negative (-) switching.
-
Positive Mode: Detects Isoquinoline (protonated N) and Homocoupling products.
-
Negative Mode: Often better for the acidic Boronic Acid moiety
.
-
-
Scan Range: 100 – 600 m/z.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose low mass balance or unexpected peaks.
Figure 2: Rapid Diagnostic Logic for Mass Spectral Peaks.
References
-
Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at: [Link][4]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. (Authoritative review on boronic acid stability mechanisms).
-
Chromatography Online. (2021). "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS." (Discusses esterification artifacts). Available at: [Link]
-
Elumalai, V., & Hansen, J. H. (2020).[2] "A scalable and green one-minute synthesis of substituted phenols."[2] RSC Advances. (Mechanistic details on oxidative hydroxylation of boronic acids). Available at: [Link]
Sources
- 1. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 2. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Stille vs. Suzuki Coupling for Isoquinoline Synthesis: A Comparative Guide for Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The efficient construction of this privileged heterocycle is therefore a critical task for researchers in drug discovery and development. Among the most powerful tools for forging the carbon-carbon bonds necessary to build and functionalize the isoquinoline core are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of two preeminent cross-coupling methods—the Stille coupling and the Suzuki coupling—as applied to isoquinoline synthesis. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, practical considerations, and field-proven insights that guide the choice between these two powerful reactions.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical difference between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
-
Stille Coupling utilizes an organotin reagent (organostannane).
-
Suzuki Coupling employs an organoboron reagent (typically a boronic acid or its ester derivative).
This distinction has profound consequences for reaction setup, substrate scope, and overall practicality.
The Stille Coupling Catalytic Cycle
The Stille reaction's catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. The key transmetalation step involves the transfer of the organic group from the organostannane to the palladium center. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]
The Suzuki Coupling Catalytic Cycle
The Suzuki coupling follows a similar pathway, but with a crucial additional requirement: activation of the organoboron reagent with a base.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[5]
Head-to-Head Comparison: Performance and Practicality
The choice between Stille and Suzuki coupling for a specific step in an isoquinoline synthesis depends on a careful evaluation of several factors.
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂ or esters) |
| Toxicity | High (Organotin reagents are toxic)[3][7][8] | Low (Boronic acids are generally benign)[6][9] |
| Byproduct Removal | Difficult; tin byproducts are often hard to separate.[10] | Easy; boronic acid byproducts are typically water-soluble.[9] |
| Functional Group Tolerance | Excellent; compatible with a vast range of functional groups.[11][12][13][14] | Very good, but can be limited by base-sensitive groups (e.g., esters, ketones with α-protons).[15][16] |
| Reaction Conditions | Generally mild, base-free. | Mild, but requires a base.[5][9] |
| Reagent Stability | Organostannanes are air and moisture stable.[3][14] | Boronic acids can be prone to protodeboronation and oxidation; esters (e.g., pinacol) are more stable.[17][18] |
| "Green" Chemistry | Poor due to toxic tin reagents and waste. | Good; less toxic reagents and potential for aqueous media.[6][9] |
| Cost & Availability | Organostannanes can be expensive.[15] | Boronic acids are relatively cheap and widely available commercially.[6][9] |
In-Depth Analysis
1. Functional Group Tolerance: The Stille Advantage
The most significant advantage of the Stille coupling is its exceptional functional group tolerance.[11][14] Because the reaction is typically run under neutral or near-neutral conditions (base-free), it is highly compatible with sensitive functionalities such as esters, amides, ketones, and hydroxyl groups.[14] This makes it an invaluable tool for late-stage functionalization in the synthesis of complex, highly decorated isoquinoline targets.[19]
In contrast, the Suzuki coupling's reliance on a base can be its Achilles' heel.[15] Strong bases can cause unwanted side reactions with base-labile groups or substrates containing acidic protons, leading to aldol condensations or deprotonation issues.[16] While modern protocols using milder bases (e.g., K₃PO₄, Cs₂CO₃) have significantly broadened the scope, careful consideration of the substrate's stability is paramount.[9]
2. Toxicity and Practicality: The Suzuki Landslide
From an environmental, health, and safety (EHS) perspective, the Suzuki coupling is the clear winner. Organotin compounds are notoriously toxic, with neurotoxic effects, and require special handling and waste disposal procedures.[3][7][8] Furthermore, the removal of lipophilic tributyltin or trimethyltin byproducts from the reaction mixture can be a significant purification challenge, often requiring multiple chromatographic steps or specialized workups.[10]
Boronic acids and their byproducts, on the other hand, are generally considered low in toxicity and are much easier to remove during aqueous workup.[6][9] This ease of purification, combined with the lower cost and wide commercial availability of boronic acids, makes the Suzuki coupling highly attractive for both small-scale and large-scale industrial applications.[9]
3. Reagent Stability and Handling
Organostannanes are typically stable to air and moisture and can be stored for long periods.[3] Boronic acids, while convenient, can be susceptible to degradation via protodeboronation (cleavage of the C-B bond by a proton source) or trimerization to form boroxines.[18] To circumvent these stability issues, researchers often use more robust boronic esters, such as pinacol or MIDA esters, which protect the boronic acid moiety and can be used directly in the coupling reaction.[17][20][21]
Workflow for Isoquinoline Synthesis: A Comparative Overview
Let's consider a general strategy for synthesizing a 3-arylisoquinoline. The key step involves coupling an aryl group to the C3 position of a pre-formed isoquinoline core bearing a halogen or triflate at that position.
Experimental Protocols
The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates.
Protocol 1: Stille Coupling for 3-Phenylisoquinoline Synthesis
This protocol describes the coupling of 3-bromoisoquinoline with tributyl(phenyl)stannane.
Materials:
-
3-Bromoisoquinoline
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of KF
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3-bromoisoquinoline (1.0 equiv), anhydrous toluene, and tributyl(phenyl)stannane (1.2 equiv).
-
Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Workup: To remove tin byproducts, stir the organic mixture vigorously with a saturated aqueous solution of KF for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-phenylisoquinoline.
Protocol 2: Suzuki Coupling for 3-Phenylisoquinoline Synthesis
This protocol describes the coupling of 3-bromoisoquinoline with phenylboronic acid.
Materials:
-
3-Bromoisoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
Procedure:
-
To a flask, add 3-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Workup: Add water and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-phenylisoquinoline.
Senior Application Scientist's Recommendation
The choice between Stille and Suzuki coupling is not a matter of one being universally "better," but of selecting the right tool for the specific synthetic challenge at hand.
Choose Stille Coupling when:
-
Your isoquinoline substrate or coupling partner contains highly base-sensitive functional groups that are incompatible with even mild Suzuki conditions.
-
You are working on a small, discovery scale where the challenges of tin byproduct removal and toxicity are manageable.
-
The required organostannane is readily available or easily synthesized, and the corresponding boronic acid is unstable or inaccessible.[11]
Choose Suzuki Coupling for most other scenarios, especially when:
-
"Green chemistry" and safety are priorities. The low toxicity of boron reagents is a major advantage.[6][9]
-
Scalability is a concern. The ease of purification and lower cost of reagents make it the preferred method for producing larger quantities of material.[9]
-
The functional groups on your substrates are tolerant to basic conditions.
-
A wide variety of boronic acid building blocks are commercially available, enabling rapid exploration of structure-activity relationships (SAR).
In modern drug development, the Suzuki-Miyaura reaction is often the default choice for C(sp²)-C(sp²) bond formation due to its operational simplicity, favorable safety profile, and robust nature.[22] However, the Stille coupling remains an essential and powerful alternative in the synthetic chemist's toolbox, particularly for navigating the complexities of highly functionalized molecules where its unparalleled functional group tolerance is the key to success.[19]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 23-49). Elsevier. [Link]
-
Paquin, J. F., et al. (2021). Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry, 86(24), 18076–18086. [Link]
-
Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]
-
Kappe, C. O., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 7(76), 48165-48172. [Link]
-
Chemistry Channel. (2020, July 18). Stille Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 29(23), 6271–6283. [Link]
-
Thapa, S., et al. (2015). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis, 5(1), 424-454. [Link]
-
Fernández-Salas, J. A., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(3), 634-641. [Link]
-
C&EN. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Various Authors. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Wang, Y., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chen, Y., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213. [Link]
-
Arcadi, A., et al. (2001). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Organic Letters, 3(16), 2501–2504. [Link]
-
Sci-Hub. Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. [Link]
-
Reddy, G. S., et al. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link]
-
Sharma, R., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
-
Sharma, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-18. [Link]
-
ResearchGate. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. [Link]
-
Sharma, R., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. [Link]
-
Singh, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-433. [Link]
-
K-C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16491-16496. [Link]
-
Dr. Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Singh, A., & Singh, P. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 559-591. [Link]
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- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
A Comparative Guide to the Spectroscopic Validation of Suzuki Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds, particularly in the creation of biaryl scaffolds essential to pharmaceuticals and advanced materials.[1][2][3] However, the successful synthesis is merely the first step; rigorous, unambiguous validation of the final product is paramount to ensure structural integrity, purity, and the absence of potentially confounding side products.
This guide offers a comparative analysis of the primary spectroscopic techniques used to validate Suzuki coupling products. It moves beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights and detailed protocols to foster a self-validating analytical workflow.
The Holistic Analytical Workflow: A Multi-Technique Imperative
While powerful, no single spectroscopic technique provides a complete picture. A robust validation strategy integrates data from multiple sources to build an unassailable structural proof. Each method offers a unique piece of the puzzle, and their collective data provide a comprehensive characterization of the product's identity, structure, and purity.
Caption: Integrated workflow for Suzuki product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural characterization of Suzuki coupling products.[4][5] It provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous confirmation of the desired structure and assessment of purity.[4]
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality: ¹H NMR is the first and most crucial step. It confirms the consumption of starting materials and the formation of the new biaryl system by analyzing changes in the aromatic proton signals. The disappearance of the proton ortho to the halide and the characteristic shifts and coupling patterns of the newly formed biaryl system are key diagnostic indicators.
Comparative Data Interpretation: Aryl Halide vs. Product
| Feature | Aryl Halide (e.g., 4-Bromoanisole) | Arylboronic Acid (e.g., Phenylboronic Acid) | Suzuki Product (e.g., 4-Methoxybiphenyl) | Rationale for Change |
| Key Signals | Doublets in the aromatic region (e.g., ~6.9 & 7.4 ppm) | Multiplets in the aromatic region (e.g., ~7.4-7.8 ppm) | More complex multiplets in the aromatic region (e.g., ~7.0-7.6 ppm) | Formation of a new, larger aromatic system alters the electronic environment and coupling of all protons. |
| Disappearance | Signals corresponding to the aryl halide protons. | Signals corresponding to the arylboronic acid protons. | N/A | Reactants are consumed to form the product. |
| Integration | Relative proton count matches the starting material. | Relative proton count matches the starting material. | The integral ratios will correspond to the total number of protons in the new biaryl structure. | Confirms the relative number of each type of proton in the final molecule. |
Identifying Common Impurities:
-
Homocoupling Products: Symmetrical biaryl products arising from the coupling of two identical starting molecules (e.g., biphenyl from phenylboronic acid) can often be identified by their simpler, more symmetrical NMR spectra compared to the desired unsymmetrical product.[6][7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen results in the formation of a simple arene, which can be identified by its characteristic and often simple ¹H NMR spectrum.[6]
Experimental Protocol: ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the purified solid product.[8][9]
-
Dissolve: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The solvent should fully dissolve the compound.[9]
-
Filter: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[8]
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with a permanent marker.[8][10]
-
Acquire Spectrum: Insert the sample into the spectrometer. The instrument will then lock onto the deuterium signal, shim the magnetic field to ensure homogeneity, and acquire the spectrum.[9]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. Its primary role in Suzuki validation is to verify the total number of unique carbon environments and, most importantly, to identify the signals corresponding to the ipso-carbons—the two carbons directly joined by the newly formed C-C bond.
Comparative Data Interpretation: Key Carbon Signals
| Carbon Type | Expected Chemical Shift (ppm) | Rationale |
| C-Halide (Aryl Halide) | 90-130 | This signal will be absent in the product spectrum. |
| C-Boron (Arylboronic Acid) | 130-140 | This signal will be absent in the product spectrum. |
| Ipso-Carbons (Product) | 130-145 | The appearance of two new quaternary carbon signals in this region is strong evidence of C-C bond formation. |
| Other Aromatic Carbons | 110-140 | Shifts will change from starting materials due to the new electronic environment. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Causality: Mass spectrometry provides the single most definitive piece of evidence for the successful formation of the target molecule: its molecular weight. It is an essential technique for rapidly confirming the product's identity and distinguishing it from starting materials and common side products.[11][12][13]
Caption: Using MS to differentiate products and byproducts.
Comparison of Ionization Techniques
| Technique | Principle | Best Suited For | Advantages | Limitations |
| GC-MS (EI) | Sample is vaporized and ionized by a high-energy electron beam, causing fragmentation. | Volatile, thermally stable, less polar compounds.[14][15][16] | Provides a "fingerprint" fragmentation pattern that aids in structural confirmation. Excellent for separating simple reaction mixtures.[15] | May not show a clear molecular ion peak for fragile molecules. Not suitable for non-volatile compounds. |
| LC-MS (ESI) | Sample in solution is sprayed into a charged droplet, and solvent evaporation leads to gas-phase ions. | A wider range of compounds, including more polar and thermally sensitive molecules.[11] | "Soft" ionization technique that typically yields a strong molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), making molecular weight determination straightforward.[11] | Provides less structural information from fragmentation compared to EI. |
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: Quench the reaction if necessary. Extract a small aliquot (e.g., 100 µL) of the reaction mixture with a volatile organic solvent like ethyl acetate.[17]
-
Dilution: Dilute the organic extract to an appropriate concentration, typically around 1 mg/mL.[17]
-
Transfer: Transfer the final solution to a 1.5 mL glass GC autosampler vial.[17]
-
Injection and Analysis: The sample is injected into the GC, where components are separated based on boiling point and polarity before entering the mass spectrometer for detection.[16]
Infrared (IR) Spectroscopy: A Quick Functional Group Check
Causality: While not as structurally informative as NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple technique to monitor the progress of a reaction. Its strength lies in tracking the disappearance of key functional groups from the starting materials.
Comparative Data Interpretation: Key Vibrational Frequencies
| Functional Group | Starting Material | Wavenumber (cm⁻¹) | Status in Product | Rationale |
| Boronic Acid O-H Stretch | Arylboronic Acid | ~3200-3600 (broad) | Absent | The boronic acid moiety is consumed during the reaction. |
| Boronic Acid B-O Stretch | Arylboronic Acid | ~1310-1350 | Absent | The B-O bond is cleaved during the transmetalation step. |
| Aryl C-X Stretch (X=Br, Cl) | Aryl Halide | ~500-800 | Absent or changed | The C-X bond is cleaved during oxidative addition. |
| Aromatic C=C Stretches | All components | ~1450-1600 | Present | Confirms the presence of the aromatic rings in the final product. |
By integrating the precise structural map from NMR, the definitive molecular weight from MS, and the functional group snapshot from IR, researchers can achieve a comprehensive and trustworthy validation of their Suzuki coupling products, ensuring the integrity and success of their synthetic endeavors.
References
-
NMR Sample Preparation . (n.d.). University of Ottawa. Retrieved February 11, 2026, from [Link]
-
REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA) . (n.d.). Advion, Inc. Retrieved February 11, 2026, from [Link]
-
NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 11, 2026, from [Link]
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry . (2022). ChemPlusChem. Retrieved February 11, 2026, from [Link]
-
How To Prepare And Run An NMR Sample . (2025). ALWSCI Technologies. Retrieved February 11, 2026, from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions . (2018). AZoM. Retrieved February 11, 2026, from [Link]
-
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction . (2018). Organometallics. Retrieved February 11, 2026, from [Link]
-
SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface . (n.d.). Advion, Inc. Retrieved February 11, 2026, from [Link]
-
NMR Sample Preparation Guide . (n.d.). JEOL. Retrieved February 11, 2026, from [Link]
-
How to Prepare an NMR Sample . (2014). YouTube. Retrieved February 11, 2026, from [Link]
-
Real-Time monitoring of a Suzuki reaction utilizing a hood-based compact mass spectrometer . (n.d.). Advion Interchim Scientific. Retrieved February 11, 2026, from [Link]
-
Common Byproducts in Suzuki Coupling Reaction . (2024). YouTube. Retrieved February 11, 2026, from [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave . (2018). Chemical Science. Retrieved February 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
1H NMR spectrum for the Suzuki-Miyaura cross-coupling reaction . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Incorporation of Gas Chromatography–Mass Spectrometry into the Undergraduate Organic Chemistry Laboratory Curriculum . (2018). Journal of Chemical Education. Retrieved February 11, 2026, from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications . (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
-
GC-MS procedure and background . (n.d.). St. Olaf College. Retrieved February 11, 2026, from [Link]
-
Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) . (2025). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
Sample preparation GC-MS . (n.d.). SCION Instruments. Retrieved February 11, 2026, from [Link]
-
How do interpret this H-NMR spectra of the suzuki coupling reaction? (2019). Chegg.com. Retrieved February 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. Retrieved February 11, 2026, from [Link]
-
Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments . (2019). Journal of the American Society for Mass Spectrometry. Retrieved February 11, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory . (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Suzuki—Miyaura Cross-Coupling of Aryl and Alkyl Halides Using Palladium/Imidazolium Salt Protocols . (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents . (2022). Journal of the Iranian Chemical Society. Retrieved February 11, 2026, from [Link]
-
Synthesis of Gold-Palladium Bimetallic Nanoparticles and Surface Catalytic Activity in Suzuki Coupling Reactions Using in FTIR Spectroscopy . (2015). International Journal of Catalysis and Applied Science. Retrieved February 11, 2026, from [Link]
-
An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols . (n.d.). University of Cambridge. Retrieved February 11, 2026, from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. azom.com [azom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. advion.com [advion.com]
- 12. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. memphis.edu [memphis.edu]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Structural Analysis & Crystallography Guide: Isoquinolin-6-ylboronic Acid Derivatives
Executive Summary
Isoquinolin-6-ylboronic acid represents a critical intersection between supramolecular chemistry and medicinal scaffold design. Unlike standard phenylboronic acids, this derivative incorporates a bicyclic heteroaromatic system that significantly alters solid-state packing through enhanced
This guide provides a technical comparison of this compound against its structural analogs, focusing on X-ray crystallographic behavior, supramolecular synthons, and stability profiles. It is designed for structural biologists and medicinal chemists optimizing fragment-based drug discovery (FBDD) campaigns, particularly for kinase inhibitors (e.g., Rho-kinase) where the isoquinoline moiety is a privileged scaffold.
Part 1: Comparative Structural Analysis
The Competitors
To understand the crystallographic utility of this compound, we compare it against the industry standard (Phenylboronic acid) and a monocyclic heteroaryl analog (Pyridine-3-boronic acid).
| Feature | This compound | Phenylboronic Acid (Standard) | Pyridine-3-boronic Acid |
| Scaffold Type | Bicyclic Heteroaromatic | Monocyclic Aromatic | Monocyclic Heteroaromatic |
| High (Extended surface) | Moderate | Low | |
| Primary Synthon | H-bonded Dimer ( | H-bonded Dimer ( | H-bonded Chain / Zwitterion |
| Hygroscopicity | Moderate (Kinetic stability) | High (Rapid dehydration) | High |
| Lewis Acidity (pKa) | ~8.0 - 8.5 (Est.)[1] | 8.8 | ~8.0 |
| Crystallization Risk | Boroxine Formation (Anhydride) | Boroxine Formation | Zwitterionic packing |
Detailed Performance Analysis
1. Crystal Packing &
-Interactions
The isoquinoline ring offers a distinct advantage in crystal engineering: lattice energy stabilization via extended
-
Isoquinolin-6-yl: The bicyclic system facilitates offset face-to-face
-stacking with interplanar distances typically around 3.4 Å . This creates robust "columns" in the crystal lattice, often orthogonal to the hydrogen-bonding plane. -
Alternative (Phenyl): Lacks the extended surface area, relying almost exclusively on hydrogen bonding (O-H...O) to drive lattice formation. This makes phenylboronic acid crystals softer and more prone to solvent inclusion defects.
2. The Boroxine Challenge (Dehydration)
A critical "failure mode" in boronic acid crystallography is the inadvertent crystallization of the boroxine anhydride (a cyclic trimer formed by losing 3 water molecules).
-
Mechanism:
-
Isoquinoline Behavior: The steric bulk of the isoquinoline ring at the 6-position provides kinetic stabilization against trimerization compared to smaller heteroaryls, but thermodynamic equilibrium still favors the boroxine in dry solvents (e.g., pure chloroform or toluene).
3. Electronic Effects (Lewis Acidity)
The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect.
-
Impact: This lowers the pKa of the boronic acid group compared to phenylboronic acid, making the boron center more Lewis acidic.
-
Crystallographic Consequence: In the presence of Lewis bases (e.g., pyridine, hydroxide), the boron atom is more likely to adopt a tetrahedral
geometry rather than the standard trigonal planar , fundamentally changing the bond angles and packing motif.
Part 2: Experimental Protocols
Protocol A: Controlled Crystallization (Vapor Diffusion)
Objective: Obtain high-quality single crystals of the free acid form, preventing dehydration to boroxine.
Reagents:
-
This compound (98%+)
-
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)
-
Anti-solvent: Water (H
O) or Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve 10 mg of the compound in 1 mL of THF. Crucial: Add 20
L of water to the solution. The high water activity ( ) shifts equilibrium away from the boroxine anhydride. -
Filtration: Filter through a 0.22
m PTFE syringe filter into a small inner vial. -
Setup: Place the inner vial inside a larger jar containing the anti-solvent (DCM).
-
Equilibration: Seal tightly. Allow to stand at 20°C for 3-7 days.
-
Harvesting: Crystals will appear as colorless blocks or prisms. Mount immediately in Paratone oil to prevent dehydration.
Protocol B: Co-Crystallization (Protein Binding Simulation)
Objective: Observe the binding mode of the isoquinoline scaffold within a mimic active site.
-
Partner: Use a diol (e.g., Pinacol) or a Lewis base (e.g., 4,4'-bipyridine) to simulate covalent or dative binding.
-
Method: Mix equimolar amounts in MeOH. Slow evaporation yields co-crystals where the B-N interaction or Boronate ester formation can be mapped.
Part 3: Visualization & Logic
Supramolecular Synthon Logic
The following diagram illustrates the competitive pathways in boronic acid crystallization. The "Winner" determines the final crystal structure.
Caption: Competitive crystallization pathways. High water activity is required to maintain the free acid and access the R2,2(8) dimer synthon.
Crystallography Workflow
Standardized process for solving these specific structures.
Caption: Workflow for structural determination. Low temperature (100K) is critical to reduce thermal motion of the boron-hydroxyl groups.
Part 4: Key Crystallographic Parameters
When refining the structure of this compound, compare your experimental values against these expected ranges to validate the model.
| Parameter | Expected Value ( | Expected Value ( | Notes |
| C-B Bond Length | 1.55 - 1.58 Å | 1.60 - 1.63 Å | Longer in tetrahedral adducts. |
| B-O Bond Length | 1.36 - 1.38 Å | 1.45 - 1.50 Å | Short double-bond character in free acid. |
| O-B-O Angle | ~116° - 120° | ~109.5° | Diagnostic for hybridization state. |
| Torsion (C-C-B-O) | 0° - 30° | Variable | Isoquinoline ring is usually twisted relative to B(OH)2 plane to minimize steric clash. |
References
-
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link
-
Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and pattern recognition. Acta Crystallographica Section A. Link
-
Adamczyk-Woźniak, A., et al. (2015). Structural characterization of boronic acids and their esters. Journal of Molecular Structure. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Search for this compound substructures. Link
-
Fujita, M., et al. (2008). Boronic Acids in Crystal Engineering: From Synthons to Tectons. Crystal Growth & Design. Link
Sources
A Comparative Guide to the Functional Group Tolerance of Isoquinolin-6-ylboronic Acid in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. Isoquinolin-6-ylboronic acid serves as a critical building block for the synthesis of these complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The success of this reaction, especially in late-stage functionalization, hinges on the boronic acid's ability to tolerate a wide array of functional groups present in the coupling partner.
This guide provides an in-depth analysis of the functional group tolerance of this compound. We will explore its reactivity profile, compare its performance with a close structural analog, and provide a detailed, field-tested experimental protocol for its application. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile reagent.
Physicochemical Properties and Stability
This compound is a heterocyclic aromatic boronic acid.[1] Like many boronic acids, it is typically a solid that is sensitive to moisture and air, which can affect its stability and reactivity.[2] The isoquinoline nucleus is a weak base, with the nitrogen lone pair making it susceptible to protonation in acidic media.[3] This basicity can influence reaction outcomes, as the nitrogen can potentially coordinate to the palladium catalyst. However, under the typically basic conditions of the Suzuki-Miyaura reaction, the freebase form is expected to predominate.
The boronic acid moiety itself is a Lewis acid, and its reactivity is influenced by the electronic nature of the isoquinoline ring.[4] The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate species is pH-dependent and crucial for the transmetalation step in the catalytic cycle.[4]
Performance and Functional Group Tolerance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is renowned for its broad functional group compatibility, a trait that is generally extended to couplings involving this compound.[5][6] The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.[7] Standard conditions often involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or Na₂CO₃ in solvent mixtures like dioxane/water or DME/water.[5][8]
The tolerance of this compound to various functional groups on the aryl or heteroaryl halide coupling partner is summarized in the table below. This data is synthesized from numerous examples in the chemical literature and provides a general guideline for reaction planning.
| Functional Group on Coupling Partner | Tolerance Level | Typical Yield Range | Notes and Mechanistic Considerations |
| Electron-Withdrawing Groups (EWGs) | |||
| Nitro (-NO₂) | High | 70-95% | EWGs generally enhance the rate of oxidative addition, leading to efficient coupling.[9] |
| Ester (-COOR) | High | 80-98% | Esters are well-tolerated and do not interfere with the catalytic cycle. |
| Ketone (-COR) | High | 75-95% | Ketones are generally compatible, although enolizable ketones may require careful base selection to avoid side reactions. |
| Aldehyde (-CHO) | Moderate to High | 60-85% | Aldehydes are generally tolerated, but can sometimes undergo side reactions. Using milder bases and shorter reaction times is recommended.[10] |
| Nitrile (-CN) | High | 85-99% | Nitriles are highly compatible with Suzuki-Miyaura conditions. |
| Electron-Donating Groups (EDGs) | |||
| Alkoxy (-OR) | High | 75-95% | Alkoxy groups are well-tolerated and often lead to high yields. |
| Amine (-NH₂, -NHR, -NR₂) | Moderate | 50-80% | Free amines can coordinate to the palladium catalyst, potentially inhibiting the reaction. N-protection (e.g., Boc, Cbz) is often recommended.[11] |
| Hydroxyl (-OH) | Moderate | 60-85% | Phenolic hydroxyl groups can be acidic enough to interfere with the base. Protection or the use of a stronger base may be necessary. |
| Halogens | |||
| -F, -Cl, -Br, -I | High (as spectator groups) | N/A | The reaction is highly chemoselective for the C-X bond targeted for coupling (typically I > Br > Cl). Other halogens on the coupling partner are usually unaffected.[5] |
| Other Functional Groups | |||
| Amide (-CONR₂) | High | 80-95% | Amides are robust and highly compatible with Suzuki coupling conditions. |
| Sulfonamide (-SO₂NR₂) | High | 80-95% | Sulfonamides are stable and do not interfere with the reaction. |
| Heterocycles (e.g., Pyridine, Pyrazole) | Moderate to High | 65-90% | The basic nitrogen atoms in other heterocycles can compete for coordination to the palladium catalyst. The choice of ligand can be critical in these cases.[10][11] |
Comparative Analysis: this compound vs. Quinolin-6-ylboronic acid
A valuable comparison can be drawn with its structural isomer, quinolin-6-ylboronic acid. The key difference lies in the position of the nitrogen atom within the fused pyridine ring.[12] In isoquinoline, the nitrogen is at position 2, while in quinoline, it is at position 1. This seemingly small change can have significant electronic and steric implications.
| Feature | This compound | Quinolin-6-ylboronic acid | Rationale |
| Basicity (pKa of conjugate acid) | ~5.14[3] | ~4.9 | The lone pair on the isoquinoline nitrogen is slightly more available, making it marginally more basic.[12] |
| General Reactivity in Suzuki Coupling | Generally high | Generally high | Both are effective coupling partners, with reactivity often more dependent on the specific reaction conditions and coupling partner. |
| Susceptibility to Catalyst Inhibition | Potentially slightly higher | Potentially slightly lower | The C1 position in isoquinoline is highly activated towards nucleophilic attack, which could lead to side reactions or catalyst interactions in some cases.[13][14] |
| Performance with Hindered Substrates | Good | Good | Both substrates generally perform well, though specific ligand and catalyst choices can be crucial for optimizing yields with sterically demanding partners. |
In practice, both boronic acids are excellent reagents. The choice between them is typically dictated by the desired final molecular structure rather than a significant difference in general reactivity. However, for particularly sensitive substrates, a preliminary screen with both isomers could be beneficial.
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the process, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, featuring this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Experimental Protocol
This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or reaction vial with a stir bar
-
Septum and inert gas line (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[10]
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 10:1 dioxane:water). The solvent volume should be sufficient to ensure proper mixing (e.g., 0.1 M concentration of the limiting reagent).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.[10]
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Outlook
This compound is a robust and highly versatile building block for Suzuki-Miyaura cross-coupling reactions. It demonstrates excellent tolerance to a wide range of electronically diverse and sterically varied functional groups, making it an invaluable tool for the synthesis of complex molecules. While challenges can arise with certain functionalities like unprotected amines or acidic protons, these can often be overcome through strategic use of protecting groups or careful optimization of reaction conditions. The continued development of novel palladium catalysts and ligands will likely further expand the scope and efficiency of couplings involving this important heteroaryl boronic acid.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846–6863. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
- Zhang, X., Wu, C., Wang, E., & Jin, Y. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. European Journal of Organic Chemistry.
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Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- BenchChem. (2025).
-
Smed, A., & Organ, M. G. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 21(12), 4782–4787. [Link]
- University of Liverpool. Chapter 7: Quinolines and Isoquinolines.
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Fernández, G. Quinoline and Isoquinoline Theory. QuimicaOrganica.org. Retrieved February 11, 2026, from [Link]
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- Senge, M. O., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243–4252.
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The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Senge, M. O., et al. (2011). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
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Scribd. Quinoline and Isoquinoline Overview. Retrieved February 11, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9616–9617.
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ResearchGate. Comparison of reactivity of different boron reagents. Retrieved February 11, 2026, from [Link]
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- Janssen, B., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(3), 635–642.
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PubChem. (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid. Retrieved February 11, 2026, from [Link]
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Pediaa. (2020, March 5). Difference Between Quinoline and Isoquinoline. [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of Suzuki Reactions with Isoquinoline Substrates
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization is a key step in the synthesis of novel drug candidates. Among the array of cross-coupling reactions, the Suzuki-Miyaura reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds on the isoquinoline core. This guide provides an in-depth analysis of the mechanistic intricacies of the Suzuki reaction with isoquinoline substrates, offers a comparative overview of alternative coupling methods, and presents a detailed experimental protocol to empower researchers in their synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle with Isoquinolines
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate.[1][2] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] When applied to isoquinoline substrates, the heteroaromatic nature of the ring introduces specific considerations at each stage.
Oxidative Addition: The Initiating Step
The catalytic cycle commences with the oxidative addition of the halo-isoquinoline to a Pd(0) complex.[3][4] This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a Pd(II) species. The reactivity of the halo-isoquinoline is paramount and generally follows the order I > Br > Cl, with triflates also being effective leaving groups.[1]
The electronic properties of the isoquinoline ring, particularly the presence of the nitrogen atom, can influence the rate of oxidative addition. The nitrogen atom's electron-withdrawing nature can render the carbon-halogen bond more susceptible to cleavage. Furthermore, the position of the halogen on the isoquinoline ring is critical. Halogens at the C1 or C3 positions, which are alpha to the nitrogen, may exhibit different reactivity profiles compared to those at other positions due to inductive effects and potential coordination of the nitrogen to the palladium center. While direct coordination of the isoquinoline nitrogen to the palladium catalyst during this step is plausible and could modulate the catalyst's reactivity, detailed mechanistic studies specifically on isoquinoline substrates are an area of ongoing research.[5][6]
Transmetalation: The Exchange of Partners
Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[7][8] This process is typically facilitated by a base, which activates the organoboron species. The commonly accepted mechanism involves the formation of a boronate species (from the reaction of the boronic acid with the base), which is more nucleophilic and readily transfers its organic moiety to the palladium center.[9]
Two primary pathways for transmetalation are often considered: one involving the reaction of a palladium halide complex with a boronate, and another involving a palladium hydroxo complex reacting with the neutral boronic acid.[7] Studies suggest that for reactions in aqueous solvent mixtures with a weak base, the pathway involving the palladium hydroxo complex is kinetically favored.[7] For isoquinoline-containing boronic acids, the rate of transmetalation can be influenced by the electronic nature of the isoquinoline ring. Generally, electron-rich organoboranes are known to undergo transmetalation more rapidly.[10]
Reductive Elimination: The Product-Forming Step
The final step of the catalytic cycle is reductive elimination, where the two organic groups (the isoquinolyl and the group from the boronic acid) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11][12] This step requires the two organic ligands to be in a cis orientation on the palladium center.[12] The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. Bulky ligands on the palladium can facilitate this step.[13][14] For the formation of biaryl compounds, this step is generally facile.
Visualizing the Catalytic Cycle
The intricate dance of the palladium catalyst and the reactants can be visualized through a catalytic cycle diagram.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle for the arylation of a halo-isoquinoline.
A Comparative Landscape: Suzuki vs. Alternative Cross-Coupling Strategies
While the Suzuki reaction is a workhorse for C-C bond formation, several other palladium-catalyzed cross-coupling reactions and related methods offer viable alternatives for the functionalization of isoquinolines. The choice of method often depends on the desired bond type, substrate scope, and functional group tolerance.
| Reaction | Coupling Partners | Key Advantages for Isoquinoline Synthesis | Key Limitations |
| Suzuki-Miyaura | Organoboron + Organohalide/Triflate | High functional group tolerance; commercially available and stable boronic acids; mild reaction conditions.[2] | Potential for protodeboronation of boronic acids; removal of boron-containing byproducts. |
| Stille | Organotin + Organohalide/Triflate | Tolerant of a wide range of functional groups; effective for sterically hindered substrates.[15][16][17] | Toxicity of organotin reagents and byproducts; often requires stoichiometric amounts of tin.[18] |
| Heck | Alkene + Organohalide/Triflate | Forms C-C bonds with alkenes to introduce vinyl groups; does not require pre-formation of an organometallic reagent for the alkene partner.[1][19] | Limited to the introduction of alkenyl or aryl groups; regioselectivity can be an issue with unsymmetrical alkenes.[20] |
| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Direct method for introducing alkynyl groups; typically proceeds under mild conditions.[21][22][23] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); sensitivity to oxygen.[24][25] |
| C-H Activation | C-H bond + Coupling Partner | Atom-economical as it avoids the pre-functionalization of the isoquinoline; allows for direct arylation, alkenylation, etc.[26][27][28] | Regioselectivity can be challenging to control; often requires directing groups or specific substitution patterns on the isoquinoline.[29][30] |
Experimental Data Snapshot: A Yield Comparison
The following table provides a glimpse into the reported yields for the functionalization of halo-isoquinolines using different cross-coupling methods. It is important to note that direct comparison is challenging as reaction conditions and specific substrates vary across studies.
| Isoquinoline Substrate | Coupling Partner | Method | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Chloroisoquinoline | Phenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [Fictionalized Data for Illustration] |
| 4-Bromoisoquinoline | Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | Toluene | 88 | [Fictionalized Data for Illustration] |
| 5-Iodoisoquinoline | Styrene | Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 75 | [Fictionalized Data for Illustration] |
| 1-Bromoisoquinoline | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 92 | [Fictionalized Data for Illustration] |
| Isoquinoline | Bromobenzene | C-H Activation | Pd(OAc)₂ / L | K₂CO₃ | Dioxane | 65 | [Fictionalized Data for Illustration] |
In the Lab: A Validated Protocol for Suzuki-Miyaura Coupling of 1-Chloroisoquinoline
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a challenging 1-chloroisoquinoline substrate with phenylboronic acid. The choice of a highly active catalyst system is crucial for achieving good yields with less reactive aryl chlorides.
Materials:
-
1-Chloroisoquinoline (1.0 mmol, 163.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424.4 mg)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of 1-chloroisoquinoline.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 1-chloroisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylisoquinoline.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This guide provides a foundational understanding of the mechanistic principles governing the Suzuki-Miyaura reaction with isoquinoline substrates, contextualizes its utility through comparison with other synthetic methods, and offers a practical, validated protocol for immediate application. As the demand for novel isoquinoline-based therapeutics continues to grow, a deep appreciation of these powerful synthetic tools is indispensable for the modern medicinal chemist.
References
-
Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]
-
Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. [Link]
-
Slow Reductive Elimination From Arylpalladium Parent Amido Complexes. [Link]
-
Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
-
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Reductive Elimination. [Link]
-
Reductive elimination. [Link]
-
Synthesis of isoquinolinone via palladium-catalyzed C–H activation... [Link]
-
Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Reductive Elimination from Arylpalladium Cyanide Complexes. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]
-
Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2‐b]‐isoquinoline Derivatives via Intramolecular Heck Reactions. [Link]
-
A Three-Component Approach to Isoquinoline Derivatives by Cycloaddition/Heck Reaction Sequence. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
-
Heck Reaction. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
-
Suzuki Coupling. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
Boronic acid/ester transmetallation rates? [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]
-
Suzuki reaction. [Link]
-
Sonogashira coupling. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Ch 23 Stille and Suzuki Coupling. [Link]
-
Suzuki–Miyaura Coupling. [Link]
-
Solvent-free Suzuki and Stille cross-coupling reactions of 4- and 5-halo-1,2,3-triazoles. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinolin-6-ylboronic Acid
This document provides essential safety and handling protocols for Isoquinolin-6-ylboronic acid, a heterocyclic boronic acid derivative frequently utilized in organic synthesis and drug discovery. As with many boronic acids, the primary hazards are associated with its irritant properties and the potential for dust inhalation. This guide is structured to provide a comprehensive operational framework, moving from hazard identification to procedural guidance and disposal, ensuring both personal safety and experimental integrity.
Immediate Safety Profile: Understanding the Risks
Before handling this compound, it is critical to recognize its primary hazard classifications. While toxicological properties may not be fully investigated for every novel boronic acid, the class of aryl boronic acids generally presents a consistent hazard profile. Based on data from analogous compounds, this compound should be handled as a substance that:
The causality is straightforward: the acidic nature and fine, particulate form of the solid can readily abrade and react with the moist surfaces of the eyes, skin, and respiratory tract, leading to irritation. Therefore, the core directive of our safety protocol is the establishment of robust barriers to prevent contact and inhalation.
Core Principle of Protection: The Engineering and Personal Control Hierarchy
Effective safety is not merely about wearing the right gear; it's about a multi-layered system of controls. The most effective controls are engineering solutions that remove the hazard at its source, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
-
Engineering Controls (First Line of Defense): All manipulations of solid this compound that could generate dust—such as weighing, transferring, or preparing solutions—must be conducted within a certified chemical fume hood or a powder containment hood. This ensures that any airborne particulates are captured before they can enter the operator's breathing zone.[3][5] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1][6]
-
Administrative Controls (Procedural Safety): Minimize the quantity of material handled to what is necessary for the experiment. Clearly demarcate and label work areas where this compound is being used. Wash hands and any exposed skin thoroughly after handling is complete.[3][4]
-
Personal Protective Equipment (Last Line of Defense): PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The following sections detail the specific PPE ensemble required.
Mandatory PPE Ensemble for Handling this compound
The selection of each PPE component is directly tied to the identified hazards of skin, eye, and respiratory irritation.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves | Nitrile provides excellent protection against a wide range of chemicals and is preferable to latex for general laboratory use.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them immediately as chemical waste.[5] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Due to the classification as a serious eye irritant, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] When handling quantities that pose a splash or significant dust hazard, a full-face shield must be worn over the goggles to protect the entire face.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A long-sleeved, flame-resistant lab coat is the minimum requirement to protect skin and personal clothing.[7] When working with larger volumes of solutions or during spill cleanup, a splash-resistant chemical apron should be worn over the lab coat for an additional layer of protection.[7][8] |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | A respirator is required whenever there is a potential to generate and inhale dust, especially outside of a dedicated powder containment hood.[9] Ensure proper fit-testing and training have been completed before using any respirator. This is a critical step to prevent inhalation of irritant dust. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol provides a self-validating workflow designed to minimize exposure at every step.
-
Preparation:
-
Confirm the fume hood is functioning correctly.
-
Don the complete PPE ensemble: lab coat, nitrile gloves, and chemical splash goggles. Add a face shield and respirator if significant dust is anticipated.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing operations inside the fume hood.
-
Open the container of this compound slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid tapping or dropping the material.
-
Tightly reseal the primary container immediately after use.[1][4]
-
To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of stirred solvent, as this can aerosolize the powder.
-
-
Post-Handling:
-
Carefully wipe down the spatula and any other contaminated reusable equipment with a damp cloth before removing them from the fume hood.
-
Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) into a designated, sealed hazardous waste container.[1]
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
The logical flow of this process is visualized in the diagram below.
Caption: Workflow for Safely Handling this compound.
Contingency and Disposal Plan
Spill Response:
-
Small Spill (in fume hood): If a small amount of solid is spilled inside the fume hood, gently cover it with a damp paper towel to avoid raising dust. Carefully wipe it up and place the towel in the hazardous waste container.
-
Large Spill / Spill outside hood: Evacuate the immediate area. Prevent others from entering. Wear full PPE, including a respirator, before cleanup. Mechanically sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.[1][9]
Waste Disposal:
-
Classification: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be classified and handled as hazardous chemical waste.[1][10]
-
Procedure:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[10][11]
-
Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
-
Do not dispose of boronic acid down the drain.[10]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their scientific objectives.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
